2-Hydroxybenzoic acid bismuth (3+) salt
Description
Properties
IUPAC Name |
bismuth;2-oxidobenzoate;hydroxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Bi.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+3;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREIPSZUJIFJNP-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])[O-].[OH-].[Bi+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BiO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bismuth Subsalicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015408 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.97e+01 g/L | |
| Record name | Bismuth Subsalicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015408 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14882-18-9 | |
| Record name | Bismuth subsalicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14882-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BISMUTH SUBSALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62TEY51RR1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bismuth Subsalicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015408 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical Context and Evolution of Research on Bismuth Salicylate Compounds
The medicinal use of bismuth salts dates back to the late 18th century in Europe, where they were employed for various ailments. wikipedia.orgnih.gov Bismuth subnitrate was used empirically for dyspepsia as early as 1786. nih.gov The specific history of bismuth subsalicylate is closely tied to the development of the medication Pepto-Bismol. oup.com In 1901, the compound was developed as a treatment for life-threatening diarrhea in infants with cholera. wikipedia.orgnih.gov Initially sold directly to physicians, it was first marketed as "Bismosal: Mixture Cholera Infantum" and later renamed Pepto-Bismol in 1919. wikipedia.org
The early research focused on the compound's empirical effectiveness in treating gastrointestinal issues. It gained formal recognition with its first approval by the U.S. Food and Drug Administration (FDA) in 1939. drugbank.comnih.gov For much of the 20th century, research was primarily clinical, documenting its efficacy as an antidiarrheal, antacid, and anti-inflammatory agent. wikipedia.orgnih.gov A significant evolution in research occurred with the discovery of its antimicrobial properties, particularly its effectiveness against Helicobacter pylori, a bacterium linked to peptic ulcers. nih.govlongdom.org This discovery led to a resurgence of interest in bismuth compounds in modern medicine. nih.gov However, a deep understanding of its fundamental chemistry, including its precise molecular structure, remained elusive for decades, largely due to challenges in its characterization. wikipedia.orgresearchgate.net
Scope and Significance of 2 Hydroxybenzoic Acid Bismuth 3+ Salt Research in Modern Inorganic and Medicinal Chemistry
The research landscape for bismuth subsalicylate has expanded significantly, moving beyond its traditional gastrointestinal applications into broader areas of inorganic and medicinal chemistry. This is driven by a deeper understanding of its structure and reactivity.
In the gastrointestinal tract, the compound hydrolyzes in the presence of stomach acid to form bismuth oxychloride and salicylic (B10762653) acid. wikipedia.orgoup.comnih.gov The salicylic acid is absorbed and exerts anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and thus the synthesis of prostaglandins. nih.govpatsnap.com The bismuth portion remains largely in the gastrointestinal tract, forming other insoluble bismuth salts which are responsible for its antimicrobial and gastroprotective actions. nih.govnih.gov
Medicinal Chemistry Significance: The medicinal chemistry of bismuth subsalicylate is multifaceted. Its significance lies in its combined antimicrobial, anti-inflammatory, antisecretory, and cytoprotective properties.
Antimicrobial Activity : Research has demonstrated its bactericidal effects against a wide range of enteric pathogens, including Clostridium difficile, enterotoxigenic Escherichia coli, Salmonella, and Shigella. drugbank.comnih.gov It is also a key component in quadruple-therapy regimens for eradicating H. pylori infections, where it may help eliminate up to 90% of infections. drugbank.comnih.gov Its mechanism involves preventing bacterial adhesion to mucosal cells, inhibiting bacterial enzyme activities like urease and protease, and disrupting cell wall integrity. drugbank.comnih.govpatsnap.com
Anti-inflammatory and Antisecretory Effects : The salicylate (B1505791) moiety provides anti-inflammatory benefits, while the bismuth component contributes to an antisecretory effect by stimulating the reabsorption of fluids and electrolytes in the intestine. wikipedia.orgnih.govpatsnap.com
Cytoprotective Action : Bismuth salts form a protective coating over the stomach lining and ulcer craters, shielding them from gastric acid and aiding in the healing process. nih.govnih.govpatsnap.com
Table 1: Investigated Antimicrobial Spectrum of Bismuth Subsalicylate
| Pathogen | Type | Significance in Research | References |
|---|---|---|---|
| Helicobacter pylori | Bacterium | Eradication in peptic ulcer disease | drugbank.comnih.govlongdom.orgnih.gov |
| Escherichia coli (enterotoxigenic) | Bacterium | Common cause of traveler's diarrhea | wikipedia.orgdrugbank.com |
| Clostridium difficile | Bacterium | Important cause of antibiotic-associated diarrhea | drugbank.comnih.gov |
| Salmonella spp. | Bacterium | Common cause of foodborne illness | drugbank.comnih.gov |
| Shigella spp. | Bacterium | Cause of bacillary dysentery | drugbank.comnih.gov |
| Norovirus | Virus | Common cause of viral gastroenteritis | drugbank.comnih.gov |
Inorganic Chemistry Significance: A major breakthrough in the inorganic chemistry of bismuth subsalicylate has been the recent elucidation of its crystal structure. For over a century, its exact structure was unknown, hindering a full understanding of its properties. springernature.comresearchgate.net Advanced techniques like three-dimensional electron diffraction (3DED) revealed that it is not a simple salt but a complex coordination polymer with the formula BiO(C₇H₅O₃). wikipedia.orgnih.gov
Structural Chemistry : The structure consists of layered bismuth-oxo rods linked by salicylate anions. nih.govspringernature.com This layered arrangement, which can have variations in stacking, explains its poor solubility and stability in acidic environments. springernature.comacs.org This discovery has opened new avenues for designing novel bismuth-based materials with tailored properties. researchgate.net
Catalysis : Bismuth(III) salts, including subsalicylate, are recognized as low-toxicity, "eco-friendly" catalysts in organic synthesis. researchgate.netjetir.orgresearchgate.net Research has shown that bismuth subsalicylate can effectively catalyze the ring-opening polymerization of L-lactide to produce polylactic acid, a biodegradable polymer. researchgate.net Other bismuth salts have been used in a variety of organic reactions, including Friedel-Crafts acylations and aldol-type reactions, highlighting the catalytic potential of the Bi(III) center. jetir.orgresearchgate.net
Current Research Frontiers and Unaddressed Challenges in Bismuth Salicylate Chemistry
Crystal Structure and Coordination Architecture of 2-Hydroxybenzoic Acid Bismuth (3+) Salt
The solid-state structure of bismuth subsalicylate is not a simple salt but a complex inorganic-organic hybrid material. chemrxiv.orgspringernature.com Its properties are governed by its unique molecular structure and the way its constituent ions and molecules are arranged periodically in a crystalline lattice. chemrxiv.orgnih.gov
Identification of Layered Coordination Polymer Structure (BiO(C₇H₅O₃) Formulation)
Through advanced analytical methods, bismuth subsalicylate has been identified as a coordination polymer with a distinct layered structure. chemrxiv.orgnih.govspringernature.com The empirical formula is often presented as BiC₇H₅O₄, but a more descriptive formulation, considering the presence of oxide anions, is BiO(C₇H₅O₃), which corresponds to the systematic name bismuth(3+) oxide salicylate (B1505791). nih.gov The structure consists of inorganic layers composed of bismuth and oxygen, which are linked by the organic salicylate anions. springernature.com These layers stack to form the final three-dimensional framework. chemrxiv.org This layered polymer structure, with the less polar organic components forming the outer surfaces, helps explain the compound's near-insolubility in water. chemrxiv.orgnih.gov
The crystallographic data reveals a triclinic system with the space group P-1. chemrxiv.orgresearchgate.net The asymmetric unit of Bi₄O₄(Hsal)₄ is consistent with the empirical formula. nih.govresearchgate.net
Table 1: Crystallographic Data for Bismuth Subsalicylate
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Triclinic | chemrxiv.org |
| Space Group | P-1 | chemrxiv.orgresearchgate.net |
| Empirical Formula | BiC₇H₅O₄ | nih.gov |
| Systematic Name | Bismuth(3+) oxide salicylate | nih.gov |
| Structural Feature | Layered Coordination Polymer | chemrxiv.orgnih.govspringernature.com |
Elucidation of Bismuth-Oxo Rods and Bridging Oxygen Anions (µ₃ and µ₄ Coordination)
The core of the inorganic layers is a robust inorganic building unit (IBU) composed of rod-like structures. chemrxiv.orgspringernature.com These "bismuth-oxo rods" are formed by Bi³⁺ cations bridged by O²⁻ anions and extend along the crystallographic a-axis. chemrxiv.orgnih.govresearchgate.net Within these rods, the oxygen anions exhibit two different coordination modes, bridging either three Bi³⁺ cations (a µ₃-O²⁻ coordination) or four Bi³⁺ cations (a µ₄-O²⁻ coordination). chemrxiv.orgnih.govacs.org These µ₃- and µ₄-oxo anions alternate along the center of the rods, creating a stable, continuous inorganic framework. chemrxiv.orgnih.govresearchgate.net These IBUs are then interconnected by the salicylate ligands to form the extended two-dimensional layers. springernature.com
Coordination Modes of Salicylate Ligands (Carboxylate and Phenolic Group Interactions)
The salicylate anion (Hsal⁻), derived from 2-hydroxybenzoic acid, acts as a linker between the bismuth-oxo rods and demonstrates at least two primary coordination modes. chemrxiv.orgacs.org
Carboxylate-Only Coordination : In one mode, the salicylate anion coordinates to the Bi³⁺ cations of a single inorganic rod exclusively through the oxygen atoms of its carboxylate group. chemrxiv.orgnih.gov The phenolic hydroxyl group does not participate in coordination in this arrangement. chemrxiv.org
Carboxylate and Phenolic Coordination : In another mode, some salicylate anions bridge Bi³⁺ cations using both the carboxylate group and the phenolic group. acs.org
Analysis of the bond lengths indicates that the Bi-O bonds involving the carboxylate oxygens are shorter (approximately 2.6–2.8 Å) compared to those involving the phenolic oxygen (2.8–2.9 Å). chemrxiv.orgresearchgate.net This suggests that the carboxylic acid group is deprotonated and formally carries the negative charge, while the phenolic group remains protonated. chemrxiv.orgresearchgate.net
Table 2: Bismuth-Oxygen Bond Lengths
| Interacting Group | Approximate Bond Length (Å) | Source |
|---|---|---|
| Carboxylate Oxygen | 2.6 - 2.8 | chemrxiv.orgresearchgate.net |
| Phenolic Oxygen | 2.8 - 2.9 | chemrxiv.org |
Analysis of Structural Heterogeneity and Stacking Variations
A key feature of bismuth subsalicylate's structure is its inherent heterogeneity, which has been a major impediment to its structural elucidation for many years. acs.org High-resolution scanning transmission electron microscopy (STEM) has revealed significant variations in the stacking of the coordination polymer layers. chemrxiv.orgchemrxiv.org
While some crystalline domains exhibit a regular, ordered stacking sequence, other areas show considerable disorder. acs.orgspringernature.com This disorder manifests in several ways:
Opposite Orientations : In some regions, adjacent layers are stacked with opposite orientations of their inorganic building units. springernature.com
Random Stacking : Other sections show a seemingly random arrangement of layer orientations. springernature.com
Alternating Stacking : Domains with a regular alternating pattern of layer orientations have also been observed. springernature.com
This structural heterogeneity means that crystals of bismuth subsalicylate can have both highly ordered and disordered domains. nih.gov The degree of this disorder can vary between samples from different sources, likely as a consequence of the specific synthesis conditions used. chemrxiv.orgacs.org
Cutting-Edge Spectroscopic and Electron Microscopy Techniques in Structure Determination
The definitive structural determination of bismuth subsalicylate was made possible by the application of state-of-the-art electron crystallography techniques. nih.gov These methods are particularly suited for analyzing materials like BSS that yield only sub-micrometer-sized crystals or suffer from structural imperfections, which are challenging for traditional methods like single-crystal X-ray diffraction. chemrxiv.orgrsc.org
Application of Three-Dimensional Electron Diffraction (3DED) and Continuous Rotation Electron Diffraction (cRED)
Three-dimensional electron diffraction (3DED), a technique conceptually similar to single-crystal X-ray diffraction but using electrons, was pivotal in solving the structure of ordered BSS crystals. chemrxiv.orgnih.govacs.org Methods like continuous rotation electron diffraction (cRED) are used to collect the 3DED data. chemrxiv.org
High-Resolution Scanning Transmission Electron Microscopy (STEM) for Atomic-Scale Imaging
High-Resolution Scanning Transmission Electron Microscopy (STEM) has been an indispensable tool for visualizing the atomic-scale structure and local disorder of bismuth subsalicylate. nih.gov Unlike traditional diffraction methods that provide an average structure, STEM allows for direct imaging of the material's intricate features. nih.govchemrxiv.org
Researchers employing aberration-corrected STEM have successfully imaged the layered coordination polymer structure of BSS. chemrxiv.orgspringernature.com Techniques such as Integrated Differential Phase Contrast (iDPC) STEM are particularly effective for imaging beam-sensitive materials that contain both heavy and light elements. springernature.comresearchgate.net In studies of BSS, iDPC-STEM images clearly reveal the inorganic building units (IBUs) composed of bismuth and oxygen ions, which appear as bright spots. springernature.com These images have provided direct evidence for the orientation and stacking of the IBUs within the layers. springernature.com
Detailed STEM analysis has uncovered significant structural variations. springernature.com Images have shown regions with highly regular and ordered layer stacking, as well as areas exhibiting disorder, where the orientation of the IBUs is irregular. springernature.com Some regions even display an alternating stacking pattern of the layers. springernature.com This direct visualization of stacking faults and disorder at the atomic level helps to explain why previous attempts at structure determination using methods requiring high crystallinity were unsuccessful. nih.govresearchgate.net The combination of STEM with three-dimensional electron diffraction (3DED) has been highlighted as a powerful toolbox for the structural characterization of complex pharmaceutical compounds like BSS. springernature.comresearchgate.net
Table 1: STEM Imaging Observations of Bismuth Subsalicylate Structure
| Structural Feature | Observation with STEM | Significance |
| Inorganic Building Unit (IBU) | Clearly visualized as bright spots corresponding to bismuth and oxygen ions. springernature.com | Confirms the basic structural motif of the coordination polymer. |
| Layer Stacking | Revealed regions of regular stacking, disordered stacking, and alternating stacking. springernature.com | Explains the structural disorder that hindered previous characterization attempts. |
| Orientation | Allowed for the direct determination of IBU orientation within the layers. springernature.com | Provides detailed insight into the local structural arrangement. |
X-ray Absorption Spectroscopy for Electronic Structure Investigations
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a compound. For this compound, XAS at the bismuth L₃-edge (approximately 13.419 keV) is instrumental in confirming the oxidation state and understanding the coordination environment of the bismuth centers. researchgate.netwashington.edu
Studies on various bismuth compounds confirm that all Bi L₃-edge spectra for compounds like BSS correspond to the Bi(III) oxidation state. researchgate.net The precise position of the absorption edge is sensitive to both the oxidation state and the lengths of the Bi-ligand bonds. High-energy resolution fluorescence detection (HERFD) mode XAS can resolve fine details in the X-ray Absorption Near Edge Structure (XANES) region. In bismuth compounds, these high-resolution measurements have revealed pre-edge spectral features that indicate a strong mixing between the bismuth 6p and 6d orbitals. researchgate.net
In the case of BSS, the structure consists of [Bi₄O₄(Hsal)₄] units, where Bi³⁺ cations are bridged by O²⁻ anions. nih.gov XAS helps to validate this local environment. The analysis of the Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum would provide quantitative information on the Bi-O bond distances and coordination numbers, complementing the structural data obtained from diffraction and microscopy. The systematic name derived from the confirmed structure is bismuth(3+) oxide salicylate. nih.gov
Table 2: X-ray Absorption Spectroscopy Data for Bismuth Compounds
| Spectral Region | Information Gained | Relevance to Bismuth Subsalicylate |
| Bi L₃-edge Position | Confirms the oxidation state of bismuth. researchgate.net | Verifies the presence of Bi³⁺ as expected. nih.gov |
| XANES Pre-edge Features | Indicates electronic transitions and orbital mixing (e.g., p-d mixing). | Provides insight into the electronic structure and covalent character of Bi-O bonds. |
| EXAFS Region | Determines interatomic distances (e.g., Bi-O bond lengths) and coordination numbers. | Quantifies the local coordination environment around the bismuth atoms in the bismuth-oxo core. |
Computational and Theoretical Approaches to Structure Elucidation
Alongside experimental techniques, computational methods are crucial for confirming and understanding the complex structure of this compound.
Density Functional Theory (DFT) Calculations for Structural Confirmation
Density Functional Theory (DFT) has become a standard tool for validating experimentally determined crystal structures and exploring the electronic properties of pharmaceutical materials. nih.gov For complex structures like bismuth subsalicylate, DFT calculations are used to optimize the geometry and confirm that the proposed structure corresponds to an energy minimum. scispace.com
The structure of BSS, revealed by electron crystallography to be a layered coordination polymer, was further supported by computational analysis. chemrxiv.orgresearchgate.net The determined triclinic unit cell has parameters a = 8.35 Å, b = 12.17 Å, c = 18.09 Å, α = 77.9°, β = 83.2°, and γ = 76.7°. nih.gov DFT calculations can be used to optimize this geometry, starting from the experimentally derived atomic coordinates. nih.gov The process typically involves functionals like B3LYP or PBE, which are chosen to accurately model the system. nih.govmdpi.com For heavy elements like bismuth, appropriate pseudopotentials are used to simplify the calculation by treating only the valence electrons explicitly. nih.gov
Calculations can confirm the bonding arrangement, such as the bridging µ₃ and µ₄ oxygen anions in the bismuth-oxo rods and the coordination of the salicylate ligands. nih.govchemrxiv.org DFT can also provide insights into the relative energies of different possible stacking arrangements, helping to explain the observed disorder in STEM images. springernature.com Furthermore, DFT is used to calculate various properties, such as vibrational frequencies (for comparison with IR spectroscopy) and the energies of frontier molecular orbitals (HOMO/LUMO), which are key to understanding the compound's stability and reactivity. scispace.comresearchgate.net
Table 3: Representative Parameters from DFT Calculations for Molecular Systems
| Calculated Parameter | Description | Application to Bismuth Subsalicylate |
| Optimized Geometry | The lowest energy arrangement of atoms (bond lengths, angles). nih.gov | Confirms the experimentally determined crystal structure and provides precise atomic positions. researchgate.net |
| Binding/Adsorption Energy | The energy change when molecules or components interact. researchgate.net | Could be used to study the interaction of salicylate ligands with the bismuth-oxo chains. |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. scispace.comresearchgate.net | Relates to the electronic stability and reactivity of the BSS polymer. |
| Vibrational Frequencies | Frequencies of molecular vibrations corresponding to IR and Raman spectra. nih.gov | Validates the structural model by comparing calculated spectra with experimental IR data. nih.gov |
Molecular Dynamics Simulations for Dynamic Structural Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems, providing insights into their dynamics, conformational changes, and interactions. mdpi.com While first-principles methods like DFT are excellent for static structures, MD is essential for understanding how systems behave over time. mdpi.com
For a complex, insoluble polymer like bismuth subsalicylate, MD simulations can offer unique insights that are not accessible through static experiments. For instance, MD can be used to model the interface between a BSS crystal surface and an aqueous environment. mdpi.com Such simulations could elucidate the molecular-level reasons for the compound's very poor solubility in water, a property attributed to its layered polymeric structure where the hydrophobic parts of the salicylate ligands form the outer surfaces. chemrxiv.org
MD simulations require accurate force fields, which define the potential energy of the system based on the positions of its atoms. For bismuth compounds, these force fields can be developed by fitting to energy surfaces calculated by DFT. aps.org Once a reliable force field is established, large-scale simulations can be performed. These simulations can model processes such as the aggregation of surfactant molecules in drug delivery systems or the diffusion of species at interfaces. mdpi.comnih.gov For BSS, MD could be used to simulate the structural response to different pH environments, complementing experimental stability studies that show BSS is stable until a pH of 2. nih.gov Although specific MD studies focusing solely on the dynamic structural behavior of BSS are not widely reported, the methodology is well-suited to explore its interfacial behavior and stability. mdpi.commdpi.com
Conventional Solution-Phase Synthesis Routes
Traditional synthesis of bismuth subsalicylate primarily relies on precipitation reactions in aqueous solutions. These methods involve the reaction of a bismuth source with salicylic (B10762653) acid or its salts under controlled conditions.
A common pathway involves the hydrolysis of a soluble bismuth(III) salt, such as bismuth nitrate (B79036), in the presence of salicylic acid or a salicylate salt. sibran.ru In this process, the bismuth salt precursor hydrolyzes in water, and the resulting species reacts with the salicylate ions to precipitate the desired product, Bi(C₇H₅O₃)O. sibran.ru The reaction is essentially an exchange of the nitrate ion from the bismuth precursor for the salicylate ion. sibran.ru For instance, studies have investigated the interaction of trihydroxo-pentaoxo-hexabismuth (III) pentanitrate trihydrate, Bi₆O₅(OH)₃₅·3H₂O, with solutions of both salicylic acid and sodium salicylate to form bismuth (III) oxide salicylate. sibran.ru This method has been shown to produce high-purity bismuth subsalicylate suitable for medical applications. sibran.ru The hydrolysis of bismuth compounds is a critical step; in aqueous solutions, Bi³⁺ ions readily hydrolyze, and adding an acid to the solution is often necessary to prevent the premature precipitation of other bismuth species like bismuth oxychloride (BiOCl). sibran.rulibretexts.org
Direct reaction of a basic bismuth compound with salicylic acid provides an alternative solution-phase route.
Bismuth Hydroxide (B78521) (Bi(OH)₃): A patented method describes the synthesis starting from analytically pure bismuth hydroxide powder. google.com The process involves creating a uniform suspension of bismuth hydroxide in purified water, heating the suspension to a preset temperature (e.g., 70°C), and then adding salicylic acid over a specified time. The reaction proceeds under controlled conditions, including protection from light and sealing, to yield bismuth subsalicylate. google.com After the reaction, the product is filtered, washed with boiling water, and dried. This method is noted for using a dosage of salicylic acid close to the theoretical amount, producing less wastewater, and achieving high product yields (over 98%). google.com
Bismuth Oxide (Bi₂O₃): Bismuth subsalicylate can also be synthesized from bismuth oxide. One approach involves first preparing Bi₂O₃ by treating bismuth subnitrate with a sodium hydroxide solution. researchgate.net The resulting bismuth oxide is then reacted with a solution of salicylic acid at an elevated temperature (60–85°C) to produce bismuth subsalicylate. researchgate.net
The purity and yield of bismuth subsalicylate synthesized via solution-phase methods are highly dependent on several reaction parameters.
Temperature: Temperature plays a crucial role in the reaction kinetics and product formation. Studies on the precipitation from nitrate solutions show that at 23°C, the product is largely a mixture of starting materials. sibran.ru As the temperature increases to 40°C and 50°C, bismuth (III) oxide salicylate begins to form, though it may contain impurities. sibran.ru A temperature of 70°C was found to be optimal for forming a purer product, while temperatures of 80°C or higher can lead to the decomposition of the formed precipitate. sibran.ru The synthesis using bismuth hydroxide also specifies an optimal temperature of around 70°C. google.com
Light: Bismuth subsalicylate is sensitive to light. To ensure product quality and stability, synthesis methods often specify that the reaction should be conducted while protected from light. google.com Likewise, the final product should be stored in light-resistant containers. google.comdrugfuture.com
Stoichiometry and pH: The molar ratio of salicylate to bismuth and the pH of the solution are critical for controlling the reaction's efficiency and the composition of the final product.
Stoichiometry: In reactions starting from bismuth nitrate, a 1:1 molar ratio of salicylate to bismuth results in incomplete precipitation (around 77%). sibran.ru Increasing the salicylate ratio to 3:1 can increase the bismuth precipitation to over 99%. sibran.ru However, an excessive amount of salicylic acid can lead to the formation of other compounds; when the molar ratio of salicylate to bismuth exceeds 1.5, bismuth disalicylate may form as an impurity, and at a ratio of 3.0 or higher, it can become the primary product. researchgate.net
pH: The pH of the reaction medium significantly affects the degree of precipitation. For a given molar ratio, adjusting the pH can dramatically increase product yield. For example, at a salicylate-to-bismuth ratio of 1.1, increasing the pH from 0.9 to 1.8 boosted the precipitation from 80.2% to 98.5%. sibran.ru Further increasing the pH to 4.0 can result in a precipitation degree of up to 99.99%. sibran.ru The final product, when mixed with water, typically yields a pH between 2.7 and 5.0. drugfuture.com
Table 1: Effect of Reaction Parameters on Bismuth Subsalicylate Synthesis
| Parameter | Condition | Outcome | Source |
|---|---|---|---|
| Temperature | 23°C | Mixture of starting materials | sibran.ru |
| 40-50°C | Formation of product with impurities | sibran.ru | |
| 70°C | Optimal for pure product formation | sibran.rugoogle.com | |
| >80°C | Decomposition of product | sibran.ru | |
| Stoichiometry | 1:1 (Salicylate:Bi) | Incomplete precipitation (77.0%) | sibran.ru |
| (Molar Ratio) | 3:1 (Salicylate:Bi) | High precipitation (99.1%) | sibran.ru |
| >1.5:1 (Salicylate:Bi) | Formation of bismuth disalicylate impurity | researchgate.net | |
| pH | 0.9 | 80.2% precipitation | sibran.ru |
| 1.8 | 98.5% precipitation | sibran.ru | |
| 4.0 | 99.99% precipitation | sibran.ru | |
| Light | Light exposure | Potential degradation | google.comdrugfuture.com |
| Dark/light-protected | Required for synthesis and storage | google.comdrugfuture.com |
Sustainable Mechanochemical Synthesis and Green Chemistry Innovations
In line with the principles of green chemistry, mechanochemical methods have emerged as powerful and environmentally friendly alternatives to traditional solvent-based syntheses. researchgate.netrsc.org These techniques, which involve grinding solid reactants together, significantly reduce or eliminate the need for large quantities of solvents, leading to shorter reaction times and milder conditions. libretexts.orgrsc.orgresearchgate.net
Mechanochemical synthesis of bismuth salicylates can be performed under neat (solvent-free) or liquid-assisted grinding (LAG) conditions.
Neat Grinding: The direct grinding of bismuth(III) oxide (Bi₂O₃) and salicylic acid without any added solvent has been explored. However, these experiments in a vibration-type ball mill often result in an amorphous product with a significant amount of unreacted Bi₂O₃ remaining. rsc.org
Liquid-Assisted Grinding (LAG): The efficiency of the mechanochemical reaction is dramatically improved by the addition of a small, catalytic amount of a liquid, a technique known as LAG. rsc.orgresearchgate.net The inclusion of a few drops of water when grinding Bi₂O₃ with salicylic acid promotes the formation of a well-crystalline product with high conversion. rsc.org While other liquids have been tested for related compounds, water has proven to be a highly effective additive for this synthesis. rsc.org
A further enhancement of the mechanochemical process is ion- and liquid-assisted grinding (ILAG). This technique involves the addition of both a small amount of liquid and a catalytic quantity of an ionic salt. rsc.orgnih.gov
The ILAG method has been successfully used to prepare bismuth subsalicylate and related compounds directly from Bi₂O₃ and salicylic acid. researchgate.net The addition of 1-2% by weight of an ionic salt, such as ammonium (B1175870) nitrate (NH₄NO₃) or potassium nitrate (KNO₃), along with a trace amount of water, can facilitate quantitative and selective conversion to the desired product. researchgate.net For instance, grinding Bi₂O₃ and salicylic acid in a 1:2 ratio for one hour using the ILAG method selectively produces bismuth subsalicylate. researchgate.net This approach is considered a significant advancement, demonstrating a green, efficient, and highly selective route to a commercially important pharmaceutical ingredient. researchgate.netresearchgate.net
Table 2: Mechanochemical Synthesis Methods for Bismuth Salicylates
| Method | Description | Reactants | Additives | Outcome | Source |
|---|---|---|---|---|---|
| Neat Grinding | Solvent-free grinding of solid reactants. | Bi₂O₃, Salicylic Acid | None | Amorphous product, incomplete reaction. | rsc.org |
| Liquid-Assisted Grinding (LAG) | Grinding with a small amount of liquid. | Bi₂O₃, Salicylic Acid | Water | Crystalline product, improved conversion. | rsc.orgresearchgate.net |
| Ionic Liquid-Assisted Grinding (ILAG) | Grinding with small amounts of liquid and an ionic salt. | Bi₂O₃, Salicylic Acid | Water and NH₄NO₃ or KNO₃ | High purity, selective, and quantitative conversion. | researchgate.netresearchgate.net |
Comparative Analysis of Environmental Impact and Efficiency of Different Synthetic Routes
The synthesis of bismuth subsalicylate and related carboxylates has evolved significantly, with a clear trend moving away from traditional solvent-heavy processes towards more sustainable and efficient methods. A comparative analysis highlights the distinct advantages of modern techniques, particularly mechanochemistry, over conventional routes.
Traditional methods for producing bismuth carboxylates often involve the use of nitric acid and large volumes of water, requiring prolonged heating. rsc.org These processes are not only energy-intensive, contributing to a larger carbon footprint, but also generate significant aqueous waste, posing environmental challenges. rsc.org An alternative approach involves reacting bismuth metal with carboxylic acids in the presence of a reducing agent like hydrazine (B178648) and bubbling an oxygen-containing gas through the mixture at elevated temperatures (80°C to 130°C). google.comgoogle.com While this method avoids strong acids, it still requires heating and the use of potentially hazardous reagents.
In contrast, mechanochemical synthesis, particularly ion- and liquid-assisted grinding (ILAG), has emerged as a rapid, efficient, and environmentally friendly alternative. researchgate.netresearchgate.net This solid-state method involves grinding bismuth oxide (Bi₂O₃) directly with salicylic acid, often with a small amount of a liquid or ionic salt to facilitate the reaction. rsc.orgresearchgate.net This approach drastically reduces or eliminates the need for bulk solvents, minimizes waste, and can often be completed in a much shorter timeframe (e.g., one hour) at room temperature. rsc.orgresearchgate.net
Solvent-free thermal methods have also been explored, where triphenylbismuth (B1683265) (Ph₃Bi) is reacted with carboxylic acids by heating them together without a solvent. rsc.orgrsc.org These reactions have been shown to produce tri-substituted bismuth carboxylates in good yields, comparable to traditional reflux conditions in toluene. rsc.org Thermogravimetric analysis indicates these solvent-free reactions often commence around the melting point of the bismuth precursor. rsc.org
The efficiency and selectivity of mechanochemical methods can be finely tuned. For instance, the synthesis of bismuth disalicylate versus bismuth trisalicylate can be controlled by adjusting the reaction environment and the presence of specific ionic salts like NH₄NO₃. rsc.org This level of control, combined with the significant reduction in solvent use and energy consumption, positions mechanochemistry as a superior "green chemistry" approach for the synthesis of bismuth salicylates. rsc.orgnih.gov
| Synthetic Route | Key Reagents | Conditions | Primary Advantages | Primary Disadvantages | Reference |
|---|---|---|---|---|---|
| Conventional Aqueous Method | Bismuth Nitrate, Salicylic Acid, Water | Prolonged heating in aqueous solution | Well-established process | High energy consumption, large volumes of aqueous waste, use of strong acids | rsc.org |
| Anhydrous Oxidation | Bismuth Metal, Carboxylic Acid, Hydrazine, Oxygen | Heating (80-130°C), anhydrous | Avoids nitric acid | Requires heating, use of hazardous reducing agents | google.comgoogle.com |
| Mechanochemistry (ILAG) | Bi₂O₃, Salicylic Acid | Grinding at room temperature, often with catalytic liquid/salt | Environmentally friendly (minimal solvent), rapid, high efficiency, selective | Can be sensitive to external environmental factors | rsc.orgresearchgate.netresearchgate.net |
| Solvent-Free Thermal | Ph₃Bi, Carboxylic Acid | Heating reactants without solvent | No solvent waste, good yields | Requires elevated temperatures, uses organometallic precursor | rsc.orgrsc.org |
Preparation of Related Bismuth-Salicylate Coordination Complexes and Derivatives
Due to the analytical challenges posed by the poor solubility and polymeric nature of bismuth subsalicylate, researchers have synthesized a wide array of related coordination complexes and derivatives. nih.gov These model compounds are instrumental for elucidating the fundamental structural motifs, reaction mechanisms, and coordination chemistry of bismuth-salicylate systems.
Synthesis of Model Bismuth Compounds for Structural and Mechanistic Studies
The inherent difficulty in obtaining single crystals of bismuth subsalicylate suitable for X-ray diffraction has spurred the development of model compounds. nih.gov A successful strategy involves the reaction of triphenylbismuth (BiPh₃) with salicylic acid in wet acetonitrile (B52724) or nitromethane (B149229). rsc.org This simple, high-yield (>80%) procedure performed at room temperature leads to the formation of a solvated oxo cluster, [Bi₄(μ₃-O)₂(HSal)₈]. rsc.org The resulting pure compound, with its planar Bi₄(μ₃-O)₂ core, serves as an ideal starting material for studying the broader chemistry of bismuth oxo-salicylates. rsc.org The synthesis of such model compounds provides critical insights into the core structures that likely form the basis of the active pharmaceutical ingredient. nih.gov
Design and Synthesis of Bismuth-Carboxylate and Bismuth-Thiosalicylate Analogs
To probe the role of the salicylate ligand, numerous analogs have been synthesized by reacting bismuth precursors with different carboxylic and thiocarboxylic acids. The reaction of Ph₃Bi with a variety of carboxylic acids (RCO₂H) has been shown to produce tri-substituted bismuth carboxylates, [Bi(RCO₂)₃]. rsc.org These reactions have been compared under both solvent-free and reflux conditions, revealing that the synthetic outcome can depend on the chosen method. rsc.org For example, reacting Ph₃Bi with p-nitrobenzoic acid yields the tri-substituted complex under reflux but a di-substituted version under solvent-free conditions. rsc.org
Furthermore, bismuth-thiosalicylate complexes have been synthesized as models for bismuth subsalicylate, leveraging the strong, stable Bi-S bond. researchgate.netrsc.org The reaction of BiPh₃ with thiosalicylic acid and its derivatives under various conditions (reflux, microwave irradiation, solvent-free) has been explored to create these analogs. researchgate.net The resulting tris(methylthiosalicylato)bismuth(III) complex, for instance, provides a valuable model that demonstrates the importance of thiolates as anchoring groups for hetero-bifunctional ligands in bismuth coordination chemistry. rsc.org
| Analog Type | Bismuth Precursor | Ligand Example | Resulting Complex Example | Purpose of Synthesis | Reference |
|---|---|---|---|---|---|
| Bismuth-Carboxylate | Ph₃Bi | o-Methoxybenzoic acid | [Bi(o-MeOC₆H₄CO₂)₃]∞ | Compare synthetic methods and study structural variations | rsc.org |
| Bismuth-Carboxylate | Ph₃Bi | 2-Picolinic acid | [PhBi(2-(C₅H₄N)CO₂)₂]₄ | Investigate influence of N-donor groups on structure | rsc.org |
| Bismuth-Thiosalicylate | BiPh₃ | Thiosalicylic acid | Tris(methylthiosalicylato)bismuth(III) | Model for BSS; exploit stability of Bi-S bond | researchgate.netrsc.org |
| Bismuth-Thiolate | BiCl₃ | 2-(Ph₂P)C₆H₄SH | Heteroleptic thiolate bismuth complexes | Develop generally applicable synthetic methodologies | researchgate.net |
Incorporation of Auxiliary Ligands and Solvent Molecules into Bismuth-Salicylate Systems
A key strategy for obtaining crystalline, structurally characterizable bismuth-salicylate complexes is the incorporation of auxiliary ligands or solvent molecules into the coordination sphere of the bismuth center. nih.govacs.org These additional molecules can satisfy the coordination requirements of the bismuth ion, preventing the formation of intractable polymeric materials and facilitating the growth of single crystals.
For example, the reaction of BiPh₃ with salicylic acid in solvents like acetonitrile (MeCN) or nitromethane (MeNO₂) yields crystalline adducts where the solvent molecules are found in the coordination sites, albeit with long Bi–N and Bi–O distances. rsc.org Similarly, heterobimetallic bismuth-transition metal salicylate complexes have been synthesized where auxiliary ligands such as alkoxides are present. acs.orgacs.org In one instance, the reaction between BiPh₃, salicylic acid, and tantalum ethoxide (Ta(OEt)₅) in the presence of NaBPh₄ in ethanol (B145695) resulted in a complex, [PhBi(Hsal)Ta(sal)₂(OEt)₂]₂·2EtOH, where both ethoxide and ethanol molecules are part of the final structure. acs.org The inclusion of N,N-dimethylformamide (DMF) has also been shown to yield isostructural bismuth oxo-clusters from different starting materials, highlighting the structure-directing role these molecules can play. researchgate.net This approach has been crucial for building a library of structurally defined compounds that model aspects of the more complex, amorphous, or poorly crystalline parent compound. nih.govnih.gov
Fundamental Coordination Chemistry of Bismuth Iii Salicylate Systems
Bismuth-Ligand Bonding Modes and Stereochemistry
The interaction between the bismuth(III) cation and ligands like salicylate (B1505791) is governed by the electronic structure of the metal center and the nature of the donor atoms on the ligand. This results in a range of coordination geometries and bonding arrangements.
In bismuth(III) carboxylate complexes, including those with salicylate, the carboxylate group can coordinate to the bismuth center in several ways. One common and important mode is the η²-(O,O′) chelation. In this arrangement, both oxygen atoms of the carboxylate group bind to the bismuth ion, forming a stable four-membered ring.
The structure of bismuth subsalicylate (BSS) itself is a coordination polymer. nih.gov Within this polymeric structure, the salicylate anions (Hsal⁻) exhibit different coordination behaviors. One type of salicylate ligand coordinates to Bi³⁺ cations exclusively through its carboxylate group. nih.gov Another type acts as a bridge, where the carboxylate group binds to Bi³⁺ ions within one inorganic building unit, and the phenolic group coordinates to a Bi³⁺ ion in an adjacent unit. nih.gov This bridging is similar to that observed in the bismuth oxo-salicylate cluster, [Bi₄(μ₃-O)₂(HO-2-C₆H₄CO₂)₈]. nih.govrsc.org
Heterobimetallic bismuth-transition metal salicylate complexes also provide insight into the bonding of salicylate. In compounds like Bi₂M₂(sal)₄(Hsal)₄(OR)₄ (where M = Nb, Ta), both doubly deprotonated (sal²⁻) and singly deprotonated (Hsal⁻) salicylate ligands are present. The sal²⁻ ligands typically chelate to the metal centers via one oxygen of the carboxylate group and the phenolic oxygen, while the Hsal⁻ ligands coordinate through the carboxylate group, often in a bidentate fashion. acs.org
The coordination number and geometry of the bismuth(III) ion are highly dependent on the surrounding ligand environment. Bi(III) is known for its flexible coordination sphere, accommodating coordination numbers that can range from three to nine or even higher, often resulting in irregular geometries. researchgate.net
In aqueous solution, the Bi(III) ion is hydrated by eight water molecules, adopting a square antiprismatic geometry. acs.org However, this readily changes upon complexation with other ligands. For example, in the solid state structure of BSS, the Bi³⁺ cations are part of an extended bismuth-oxo rod structure, where they are bridged by O²⁻ anions. nih.gov The coordination environment is complex, involving bonds to both the oxo bridges and the salicylate ligands. nih.gov
The presence of different ligands can lead to vastly different structures. For instance:
With chelating nitrogen donor ligands, a variety of coordination compounds can be formed. sfu.ca
With crown ethers like 15-crown-5 (B104581) or 18-crown-6, Bi(III) can form half-sandwich or nine-coordinate structures, respectively.
The geometry of Bi(III) complexes with low coordination numbers often features a significant gap in the coordination sphere, which is occupied by a stereochemically active lone pair of electrons. acs.org This flexibility allows Bi(III) to readily accommodate different coordination environments based on the spatial arrangement of the ligand's donor atoms. researchgate.net
This variability is a hallmark of bismuth chemistry and is a direct consequence of the interplay between the size of the Bi(III) ion, its charge, and the electronic influence of its valence lone pair. researchgate.net
A defining feature of bismuth(III) coordination chemistry is the presence of the 6s² lone pair of electrons. This lone pair is often stereochemically active, meaning it occupies a position in the coordination sphere, influencing the geometry of the complex in a manner similar to a bonded ligand. researchgate.netresearchgate.net
Bismuth(III) demonstrates a clear preference for stereoactivity in its coordination compounds. researchgate.net This activity leads to distorted coordination geometries, as the lone pair repels the bonding pairs of electrons. The resulting structures are often described as "hemidirected," where the ligands are pushed to one side of the coordination sphere, leaving a void or gap for the lone pair. researchgate.net
Computational studies on cyclen-based Bi(III) complexes confirm that the 6s² lone pair is stereochemically active, and its orientation changes depending on the spatial arrangement of the ligand's donor atoms. researchgate.net This activity is responsible for the asymmetry in the coordination sphere of Bi(III) in many of its complexes. researchgate.net The stereochemical effect of the lone pair can be so pronounced that it influences not only the local geometry but also the potential for forming polymeric structures. researchgate.net In bismuth borates, for example, the intensity of the lone pair's stereochemical activity has been shown to influence the material's linear and nonlinear optical properties. rsc.org
Table 1: Coordination Geometries and Lone Pair Activity in Bismuth(III) Compounds
| Compound/System | Coordination Number | Geometry Description | Lone Pair Activity | Reference(s) |
|---|---|---|---|---|
| [Bi(H₂O)₈]³⁺ (in solution) | 8 | Square Antiprismatic | Inactive | acs.org |
| [Bi(DO3A)] | 8 | Twisted-Square Antiprismatic | Active | researchgate.net |
| Bismuth Subsalicylate (Solid) | Varied | Polymeric Rods | Active | nih.gov |
| BiCl₃·15-crown-5 | 8 | Half-Sandwich | Active | |
| BiCl₃·18-crown-6 | 9 | Nine-coordinate | Active | |
| [BiCl(dmso)₆]²⁺ | 7 | Distorted Pentagonal Bipyramidal | Active | acs.org |
Lewis Acidity and Redox Properties of Bismuth(III) Centers in Complexes
The electronic configuration of Bi(III) also dictates its behavior as a Lewis acid, influencing its interactions with various donor ligands.
According to the Hard and Soft Acids and Bases (HSAB) principle, Lewis acids and bases can be classified as "hard" or "soft." Bismuth(III) is generally considered a borderline or soft Lewis acid. researchgate.net This character is particularly pronounced in its cationic species. d-nb.inforesearchgate.netnih.gov
Recent studies have established that cationic bismuth compounds are potent soft Lewis acids. d-nb.inforesearchgate.netnih.gov Their Lewis acidity is not solely due to their positive charge but is also related to the energy, shape, and accessibility of their Lowest Unoccupied Molecular Orbital (LUMO). d-nb.info This soft character means they have a strong tendency to interact with soft Lewis bases. acs.org The development of cationic bismuth catalysts for organic reactions, such as the functionalization of olefins, leverages this pronounced Lewis acidity. acs.org Even dicationic bismuth species, such as [BiCl(dmso)₆]²⁺, have been synthesized and shown to possess remarkably high Lewis acidity. acs.org
As a soft Lewis acid, bismuth(III) shows a distinct preference in its bonding to various donor atoms. Cationic bismuth species, in particular, have been shown to favor the formation of Lewis pairs with soft donors, such as those based on sulfur (S) and selenium (Se), over hard donors like oxygen (O) and nitrogen (N). d-nb.inforesearchgate.netnih.gov
This preference is a key aspect of its coordination chemistry. While Bi(III) readily forms stable complexes with hard O- and N-donor ligands like salicylates and aminopolycarboxylates, its affinity for softer donors is significant. researchgate.netacs.org For example, three-coordinate cationic bismuth compounds have been isolated with S- and Se-based phosphine (B1218219) ligands. d-nb.infonih.gov The synthesis of bismuth(III) chloride adducts with diphosphane (B1201432) disulfide ligands further demonstrates the favorable interaction between bismuth and sulfur. rsc.org This thiophilicity (affinity for sulfur) is retained even in the presence of harder Lewis bases like THF or pyridine. acs.org
This preferential interaction is summarized in the table below, based on the HSAB principle.
Table 2: Bismuth(III) Lewis Acidity and Donor Preference
| Bismuth(III) Species | Lewis Acid Character | Preferred Donor Type (HSAB) | Examples of Favorable Ligand Donors | Reference(s) |
|---|---|---|---|---|
| Cationic Bi(III) | Potent Soft Acid | Soft | S-based, Se-based | d-nb.info, researchgate.net, nih.gov |
| Neutral Bi(III) | Borderline/Soft Acid | Borderline/Soft | O, N, S, Halogens | researchgate.net |
| Dicationic Bi(III) | Hard Acid | Hard | O-based (e.g., dmso) | acs.org |
Exploration of Bi(III)/Bi(V) Redox Catalysis
The field of main-group element chemistry has seen a surge in exploring the redox capabilities of elements like bismuth. nih.govnih.gov Traditionally considered the domain of transition metals, redox cycling is an emerging platform for bismuth, which can maneuver between different oxidation states, including the Bi(III)/Bi(V) couple. nih.govnih.govmpg.de This capability opens up unique redox cycles that can be harnessed for organic synthesis. nih.govnih.gov
Seminal work in the field demonstrated that organobismuth(III) compounds could act as catalysts. nih.gov More recently, a significant breakthrough was the demonstration of a catalytic cycle involving a Bi(III)/Bi(V) redox couple for the fluorination of aryl boronic esters. nih.govrsc.org In this process, a specially designed Bi(III) catalyst undergoes oxidative addition and reductive elimination, mimicking the catalytic cycles of transition metals. nih.govrsc.org
Detailed computational studies using density functional theory (DFT) have been employed to understand the mechanism of such transformations. rsc.org These studies reveal that the entire conversion is thermodynamically favorable and highlight the roles of various components in the catalytic system. rsc.org For instance, activators can assist in the dissociation of byproducts from the bismuth center to facilitate transmetalation, and specific ligand structures are favorable for the crucial reductive elimination step. rsc.org While this research primarily focuses on organobismuth complexes with specialized ligands, it establishes the fundamental capacity of bismuth to participate in Bi(III)/Bi(V) redox cycles, a key aspect of its chemical behavior. nih.govnih.gov
Supramolecular Assembly and Polymeric Architectures
The structure of bismuth subsalicylate is not a simple monomeric salt but a complex supramolecular assembly. springernature.comnih.gov Despite its use for over a century, its exact crystal structure was only recently elucidated through advanced techniques like three-dimensional electron diffraction (3DED). springernature.comresearchgate.netchemrxiv.org
Formation of Layered Structures and Coordination Polymers
The analysis of bismuth subsalicylate revealed it to be a coordination polymer with a distinct layered structure. springernature.comnih.govchemrxiv.orgchemrxiv.org The structure consists of bismuth cations (Bi³⁺) and bridging oxide anions (O²⁻) that form rod-shaped inorganic building units (IBUs). springernature.comnih.govechemi.com These bismuth-oxo rods extend along one crystallographic axis (the a-axis). springernature.comnih.govchemrxiv.org
| Structural Component | Description | Reference |
|---|---|---|
| Overall Structure | Layered coordination polymer | springernature.com, wikipedia.org, nih.gov |
| Inorganic Building Unit (IBU) | Rod-shaped units of Bi³⁺ cations bridged by μ-O²⁻ anions, extending along the a-axis. | springernature.com, nih.gov, chemrxiv.org |
| Organic Linker | Salicylate anions (Hsal⁻) link the inorganic rods along the b-axis. | springernature.com, echemi.com |
| Resulting Architecture | Formation of extensive layers in the ab-plane which then stack. | chemrxiv.org |
| Empirical Formula | C₇H₅BiO₄ | wikipedia.org |
Role of Intermolecular Interactions in Crystal Packing
The packing of the layers in the crystal structure is governed by relatively weak intermolecular forces. chemrxiv.orgacs.org The layers stack along the c-axis, interacting with one another primarily through dispersion forces. chemrxiv.org The arrangement of the salicylate ligands is crucial to this packing. The less polar, hydrophobic parts of the salicylate anions form the outer surfaces of the layers. nih.govchemrxiv.org In contrast, the more ionic and hydrophilic components—such as the phenolic and carboxylate groups, the oxide anions, and the Bi³⁺ cations—are contained within the layers. nih.govchemrxiv.org This spatial distribution of hydrophobic and hydrophilic parts contributes to the material's properties. acs.org
Structural investigations have also revealed the presence of defects and disorder within the crystals. researchgate.netchemrxiv.orgwikipedia.org High-resolution scanning transmission electron microscopy has shown variations in the stacking of the layers, with some domains showing regular, ordered stacking while others exhibit disordered or alternating orientations of the layers. researchgate.netchemrxiv.orgechemi.com This heterogeneity helps explain why the structure was so difficult to determine for many years. acs.org
Metal-Binding Motifs of Salicylate Ligands in Bismuth Complexes
The interaction between the salicylate ligand and the bismuth cation is central to the formation of the coordination polymer. Salicylic (B10762653) acid has two functional groups—the carboxylic acid and the hydroxyl group—that are generally involved in metal binding. nih.govescholarship.org
Chelation Properties and Stability of Bismuth-Salicylate Chelates
In the structure of bismuth subsalicylate, the salicylate anion acts as a chelating and bridging ligand. There are two distinct coordination modes for the salicylate anions in the crystal structure. nih.govchemrxiv.org
One type of salicylate anion coordinates to the Bi³⁺ cations of a single bismuth-oxo rod only through its carboxylate group. In this mode, the phenolic group remains uncoordinated. nih.govchemrxiv.org
The other type of salicylate anion also coordinates to Bi³⁺ through its carboxylate group, but its phenolic group simultaneously coordinates to a Bi³⁺ cation in an adjacent rod. chemrxiv.org
Comparison with Other Metal Salicylates and Related Chelators
The way salicylate binds to bismuth can be compared to its coordination with other metals. For instance, studies on zinc complexes with various salicylate isosteres show a range of binding modes. nih.govescholarship.org Some ligands form 6-membered chelate rings involving both the hydroxyl and carboxylic acid groups, similar to one of the modes in bismuth subsalicylate, while others bind to the Zn²⁺ ion in a monodentate or bidentate fashion using only one donor group. nih.govescholarship.org
| Metal/Complex Type | Typical Salicylate Binding Mode | Reference |
|---|---|---|
| Bismuth(III) | Chelating and bridging via carboxylate and phenolic oxygen. Two distinct modes observed in the polymer. | wikipedia.org, chemrxiv.org |
| Zinc(II) | Can form 6-membered chelate rings or bind in a monodentate/bidentate fashion via a single donor group. | nih.gov, escholarship.org |
| Bismuth-Transition Metal Heterobimetallics (e.g., with Nb, Ta, Ti) | Acts as both a chelating and bridging ligand, connecting the different metal centers. | capes.gov.br, acs.org |
| Sodium | Ionic interaction; does not exhibit the same biological interaction modifications as the bismuth complex. | nih.gov |
Design of Salicylate Metal-Binding Isosteres (MBIs) for Diverse Binding Modes
The strategic design of metal-binding isosteres (MBIs) of salicylic acid offers a powerful approach to modulate the coordination chemistry of metal complexes, including those with bismuth(III). By systematically replacing the key functional groups of salicylic acid—the carboxylic acid and the hydroxyl group—with isosteric moieties, it is possible to fine-tune the electronic and steric properties of the ligand. This, in turn, influences the resulting binding modes, stability, and physicochemical properties of the metal complex. While extensive research has been conducted on salicylate MBIs in the context of zinc-dependent metalloenzymes, the principles derived are highly relevant for predicting and designing novel coordination complexes with bismuth(III).
The primary sites for isosteric replacement on the salicylic acid scaffold are the carboxylic acid and the hydroxyl group, as these are directly involved in metal coordination. Research into a library of 27 salicylate MBIs, where these groups were replaced, has demonstrated the vast potential for achieving a diversity of binding modes. These include monodentate, bidentate, and chelated coordination.
A variety of functional groups can serve as isosteres for the carboxylic acid moiety. These can be broadly categorized as anionic or neutral coordinators. Anionic isosteres, such as hydroxamic acids and tetrazoles, are designed to bind the metal ion in their deprotonated state. Neutral isosteres, on the other hand, include groups like methyl esters, pyrimidines, and benzothiazoles. Similarly, the hydroxyl group can be replaced by various isosteres to further modulate the ligand's properties.
The choice of isostere has a profound impact on the resulting coordination geometry. For instance, in a model system using a zinc complex, it was observed that certain MBIs favor the formation of a six-membered chelate ring, engaging both the hydroxyl (or its isostere) and the carboxylic acid isostere. In contrast, other MBIs bind to the metal ion through only one of the isosteric donors, resulting in either a monodentate or a bidentate fashion. Unexpected binding modes have also been observed, particularly for salicylate MBIs capable of forming intramolecular hydrogen bonds, which opens new avenues for the rational design of metal complexes with specific geometries.
The ability to tune the physicochemical properties of the MBIs is another significant aspect of their design. By carefully selecting the isosteric replacements, a wide range of acidities (pKa values) and lipophilicities (logP values) can be achieved. This is particularly important in the design of bismuth-based therapeutic agents, where such properties can influence bioavailability and biological activity.
While the systematic study of a broad range of salicylate MBIs has primarily focused on zinc, the principles are translatable to bismuth(III) coordination chemistry. The larger ionic radius and flexible coordination sphere of bismuth(III) suggest that it can accommodate a wide variety of these MBIs, likely leading to a rich and diverse structural chemistry. The propensity of bismuth(III) to form polynuclear oxo-clusters adds another layer of complexity and opportunity for the design of novel supramolecular structures based on salicylate MBIs.
Evidence for the successful application of these design principles to bismuth(III) can be found in the synthesis and characterization of bismuth(III) hydroxamate complexes. Hydroxamic acids are well-established isosteres of carboxylic acids. Studies on the interaction of salicylhydroxamic acid with bismuth(III) have revealed the formation of both tris-hydroxamato complexes, such as [Bi(H-SHA)₃], and mixed-anion complexes like [Bi(SHA)(H-SHA)]. In these complexes, the salicylhydroxamic acid ligand coordinates to the bismuth center, demonstrating that isosteric replacement is a viable strategy for creating novel bismuth-salicylate type complexes.
The diverse binding possibilities of salicylate MBIs, combined with the unique characteristics of bismuth(III), present a promising frontier for the development of new bismuth-containing compounds with tailored properties and functions.
Interactive Data Table of Salicylate Metal-Binding Isosteres (MBIs) and Their Observed Binding Modes in a Model System
| MBI | Isosteric Replacement of Carboxylic Acid | Isosteric Replacement of Hydroxyl Group | Observed Binding Mode (in Zn model system) |
| 1 | Carboxylic Acid | Hydroxyl | Bidentate Chelate |
| 2 | Hydroxamic Acid | Hydroxyl | Monodentate |
| 3 | Tetrazole | Hydroxyl | Monodentate |
| 10 | Carboxylic Acid | Amino | Bidentate Chelate |
| 11 | Carboxylic Acid | Sulfonamide | Bidentate Chelate |
| 16 | Tetrazole | Amino | Monodentate |
| 19 | Hydroxamic Acid | Sulfonamide | Monodentate |
| 23 | Pyrimidine | Hydroxyl | Monodentate |
| 24 | Benzothiazole | Hydroxyl | Monodentate |
Interactive Data Table of Characterized Bismuth(III) Salicylate Isostere Complexes
| Compound Name | Salicylate Isostere | Bismuth to Ligand Ratio | Observed Coordination Feature |
| Tris(salicylhydroxamato)bismuth(III) | Salicylhydroxamic acid | 1:3 | Tris-hydroxamato complex |
| [Bi(SHA)(H-SHA)] | Salicylhydroxamic acid | 1:2 | Mixed-anion complex |
Preclinical Mechanistic Investigations of Biological Activity
Molecular and Cellular Mechanisms of Antimicrobial Action
Disruption of Microbial Cell Membranes and Cell Walls (e.g., H. pylori, S. aureus)
A primary mechanism of bismuth's bactericidal action is the disruption of the bacterial cell envelope. nih.govpatsnap.com In studies involving Helicobacter pylori, exposure to bismuth salts leads to significant morphological changes. nih.govcapes.gov.br Transmission electron microscopy has revealed that bismuth treatment causes cells to become swollen and distorted, accompanied by blebbing of the membrane-cell wall structure. nih.govcapes.gov.br Bismuth complexes appear to bind to the bacterial cell wall and the periplasmic space, leading to a breakdown of structural integrity. nih.govresearchgate.net Analytical electron microscopy confirmed the presence of bismuth at the periphery of swollen H. pylori cells, suggesting a direct interaction with the cell envelope. nih.gov This disruption of the glycocalyx and cell wall is considered a key mechanism of action for bismuth salts against H. pylori. nih.gov
This disruptive capability extends to other bacteria, including Staphylococcus aureus. While the specific interactions may vary, the general principle involves destabilizing the plasma membrane. longdom.org Nanoparticles of bismuth have been shown to create pores in the bacterial cell wall, leading to disorganization, damage, and increased permeability of the cell membrane. frontiersin.orgnih.gov The thiolation of bismuth can increase its permeability across the membrane, enhancing its antibacterial effect against pathogens like S. aureus and Clostridium difficile. longdom.org This interaction can lead to cellular lysis by altering the membrane's permeability. nih.gov
Interference with Essential Bacterial Metabolic Pathways (e.g., Iron and Sulfur Metabolism)
Bismuth demonstrates a significant ability to interfere with critical bacterial metabolic pathways, most notably iron and sulfur metabolism. The antimicrobial action of bismuth is often linked to its interference with iron transport and metabolism, which are vital for bacterial growth and energy production. medcraveonline.comoup.com
Studies have shown that resistance to bismuth in Gram-negative bacteria is inversely related to the concentration of iron and is highly dependent on the bacteria's iron transport systems. oup.comnih.gov The toxicity of the trivalent bismuth ion (Bi³⁺) appears to stem from its ability to compete with the ferric iron ion (Fe³⁺), effectively leading to a state of iron starvation in the bacteria. oup.com This competition can occur extracellularly, where bismuth may block Fe³⁺ receptors on the bacterial surface, or intracellularly. oup.com A key target in H. pylori is the Ferric uptake regulator (Fur) protein, a global regulator essential for bacterial survival. nih.gov Research demonstrates that Bi(III) binds specifically to the HpFur protein, causing it to oligomerize and lose its ability to bind to DNA. nih.gov This incapacitation disrupts the transcription of numerous genes crucial for bacterial physiology and metabolism, highlighting a sophisticated mechanism for bismuth's antimicrobial activity. nih.gov
Furthermore, bismuth exhibits a strong affinity for sulfur-containing molecules, particularly the thiol groups (-SH) found in amino acids like cysteine, which are fundamental components of many enzymes and proteins. medcraveonline.combiologyinsights.com Bismuth ions bind to these thiol groups, leading to the denaturation of essential proteins and the inhibition of key enzymatic processes, ultimately contributing to bacterial cell death. patsnap.compatsnap.com
Enzymatic Inhibition and Cofactor Displacement (e.g., Urease UreG, Metallo-β-lactamases)
A significant aspect of bismuth's antimicrobial strategy is the inhibition of crucial bacterial enzymes. drugbank.comnih.gov One of the most well-documented targets is the urease enzyme system in H. pylori, which is vital for the bacterium's survival in the acidic environment of the stomach. nih.govresearchgate.net However, research has revealed a novel indirect mechanism of inhibition. Instead of acting on the mature urease enzyme, bismuth compounds like colloidal bismuth subcitrate target the urease accessory protein UreG, a metallochaperone. plos.orgresearchgate.net Bismuth binds to UreG and inhibits its GTPase activity. plos.orgresearchgate.net This disruption prevents the necessary insertion of nickel ions into the apo-urease, a critical step in urease maturation, thereby inactivating the entire enzyme system. plos.org
Bismuth compounds have also been investigated for their ability to inhibit metallo-β-lactamases (MBLs). These enzymes are a significant cause of bacterial resistance to β-lactam antibiotics. Bismuth's ability to displace or interact with the metal cofactors (typically zinc ions) in the active sites of these enzymes presents a potential strategy to overcome this form of antibiotic resistance.
Modulation of Bacterial Adhesion and Biofilm Formation
Bismuth subsalicylate and other bismuth compounds effectively hinder the ability of bacteria to colonize surfaces and form biofilms, which are structured communities of bacteria that are notoriously resistant to antimicrobial agents. biologyinsights.com One mechanism is the impairment of bacterial adherence to epithelial cells. drugbank.com Specifically for H. pylori, bismuth has been shown to block its adhesion to gastric epithelial cells. nih.govdrugbank.com
The anti-biofilm activity of bismuth is often achieved at sub-inhibitory concentrations. medcraveonline.com The primary mechanism appears to be the inhibition of the production of extracellular polymeric substances (EPS), which form the structural matrix of most biofilms. medcraveonline.com Bismuth can also interfere with bacterial communication systems known as quorum sensing, which bacteria use to coordinate biofilm formation. biologyinsights.com Studies on Pseudomonas aeruginosa have shown that low concentrations of bismuth thiols can reduce bacterial adherence to epithelial cells by impairing the formation of these polysaccharides. longdom.org In Staphylococcus aureus, bismuth nanoparticles have been shown to inhibit biofilm formation in a concentration-dependent manner. frontiersin.org This dual action of disrupting the biofilm matrix and inhibiting bacterial growth enhances its efficacy as an anti-biofilm agent. biologyinsights.com
In Vitro Studies on Growth Inhibition of Enteric Pathogens (E. coli, Salmonella, Shigella, Campylobacter, C. difficile)
In vitro studies have consistently demonstrated that bismuth subsalicylate effectively inhibits the growth of a wide array of enteric pathogens responsible for diarrheal diseases. oup.comnih.gov Research has confirmed its antimicrobial activity against enterotoxigenic Escherichia coli (ETEC), Salmonella species, Shigella species, Campylobacter species, and Clostridium difficile. oup.comphysiciansweekly.comnih.gov
The bactericidal effect is dose-dependent, with significant reductions in viable bacteria observed within hours of exposure. nih.govasm.org Studies using bismuth subsalicylate and its hydrolyzed form, bismuth oxychloride (BiOCl), have shown a profound impact on pathogen populations. nih.govphysiciansweekly.com
| Pathogen | Bismuth Compound | Observed Effect | Source |
|---|---|---|---|
| Clostridium difficile | BSS and BiOCl | Reduction of >99.99% of initial inoculum within 2-8 hours. Considered the most susceptible pathogen tested. | nih.gov |
| Salmonella Typhimurium | BSS and BiOCl | No detectable bacteria within 8-24 hours of exposure. | nih.gov |
| Enteric Pathogens (General) | BSS and BiOCl | Reduced bacterial growth by 3–9 logs, with most populations falling below 10 cfu/ml within 24 hours. | nih.govphysiciansweekly.com |
| E. coli, Salmonella, Shigella, Campylobacter | BSS | Dose-dependent growth inhibition. | oup.comnih.gov |
Microscopy has detected bismuth deposits on the bacterial membranes and inside the cytoplasm of C. difficile within 30 minutes of treatment, leading to rapid cell death. nih.govasm.org The potent activity against C. difficile is particularly noteworthy, as this pathogen can cause severe illness and is often difficult to treat with standard antibiotics. nih.gov
Mechanisms of Antiviral Activity in Preclinical Models
In addition to its antibacterial properties, preclinical studies have revealed that bismuth compounds possess antiviral activity against several enteric viruses. nih.govnih.gov The mechanism appears to involve interference with viral replication and infectivity. nih.govjournals.co.za
Studies using murine norovirus (MNV), a surrogate for human norovirus, have shown that bismuth subsalicylate and bismuth oxychloride can significantly reduce viral infectivity. nih.govtandfonline.com At a concentration of 8.8 mg/ml, bismuth subsalicylate and bismuth oxychloride reduced the infectivity of MNV by 2.7 log and 2.0 log, respectively, after 24 hours of exposure. nih.govnih.gov Further investigation suggests that bismuth may inhibit norovirus replication in vivo, as both compounds were found to slightly reduce the level of Norwalk virus replicon-bearing cells. nih.govtandfonline.com
Research on other enteric viruses, including four strains of rotavirus, echovirus, reovirus, and poliovirus, found that bismuth salts inhibited viral plaque formation. nih.govnih.gov This inhibitory effect was observed at concentrations slightly below those that caused significant cytotoxicity to the host cells. nih.gov This suggests that the antiviral action in these cases may result from interference with host cell functions that are necessary for viral production, rather than a direct virucidal effect on the virus particles themselves. nih.gov
Investigation of Cytotoxic Mechanisms in In Vitro Cell Models
The cytotoxicity of bismuth compounds is generally considered low, a property often attributed to their poor solubility in aqueous solutions. nih.gov However, in vitro studies show that their effects on cell viability are concentration-dependent.
In studies with non-cancer cell lines, bismuth compounds have shown a range of cytotoxic profiles. For instance, in human gastric (HG23) cells, bismuth compounds led to cytotoxicity at concentrations exceeding 0.26 mg/ml. nih.gov In contrast, many bismuth compounds tested on VeroE6-TMPRSS2 cells (an African green monkey kidney cell line) exhibited low toxicity, with half-maximal cytotoxic concentrations (CC₅₀) greater than 1000 μM. nih.gov Similarly, bismuth citrate (B86180) and bismuth-glutathione were not significantly cytotoxic to various cell lines at concentrations up to 500 μM. researchgate.net Bismuth-lipophilic nanoparticles (BisBAL NPs) were also reported to be non-toxic to human epithelial and blood cells at therapeutic concentrations. nih.gov However, the specific derivative of bismuth plays a crucial role, as methylated bismuth compounds have been shown to be more cytotoxic than other derivatives like bismuth citrate. nih.govresearchgate.net
| Bismuth Compound | Cell Line | Concentration | Observed Effect | Source |
|---|---|---|---|---|
| Bismuth Compounds | HG23 (Human Gastric) | > 0.26 mg/ml | Cytotoxicity observed | nih.gov |
| Various Bismuth Compounds | VeroE6-TMPRSS2 | Up to 1000 µM | No significant cytotoxicity (CC₅₀ > 1000 µM) | nih.gov |
| Bismuth Citrate (Bi-Cit) | Various | Up to 500 µM | Cytotoxicity not detectable | researchgate.net |
| Bismuth-Glutathione (Bi-GS) | Various | Up to 500 µM | Cytotoxicity not detectable | researchgate.net |
| Bismuth(III) Hydrazone Complex | Vero (Monkey Kidney) | - | Evaluated for cytotoxic effects | nih.gov |
| BisBAL NPs | Human Epithelial and Blood Cells | - | Reported as not toxic | nih.gov |
Research indicates that the cytotoxic effects of bismuth compounds primarily involve non-DNA dependent mechanisms. mdpi.com The trivalent bismuth ion is presumed to target sites other than nuclear DNA. mdpi.com
Key intracellular mechanisms and targets include:
Membrane Interaction: Bismuth compounds can bind to the cell membrane. monash.edu Electron microscopy has shown that bismuth from BSS can adhere to bacterial membranes and accumulate within the cells, which may affect membrane integrity. nih.gov This interaction with the cell membrane is considered a likely mode of action. monash.edu
Mitochondrial Perturbation: Some bismuth complexes can induce apoptosis by disrupting mitochondrial function. mdpi.com This includes causing a loss of the mitochondrial membrane potential and promoting the generation of reactive oxygen species (ROS). mdpi.com
Induction of Oxidative Stress: The generation of ROS and subsequent oxidative stress is a proposed mechanism of cytotoxicity. nih.gov
Inhibition of Cellular Enzymes and Synthesis: Bismuth is known to interact with and potentially inhibit various enzymes by targeting cysteine residues or thiol-containing metal binding sites. mdpi.com This can disrupt essential cellular processes. For example, exposure to BSS has been linked to a drop in intracellular ATP levels in bacteria, suggesting an effect on ATP synthesis. mdpi.com
Calcium Signaling: Bismuth subsalicylate has been reported to potentially increase intracellular calcium levels. researchgate.net This can activate signaling pathways like the MAP-kinase-dependent pathway, which is involved in regulating cell proliferation. researchgate.net
Influence of Ligands: The characteristics of the ligand coordinated to the Bi³⁺ ion significantly influence the resulting complex's cytotoxic activity. mdpi.com Polar bismuth compounds generally exhibit better activity against cancer cells than non-polar derivatives. mdpi.com For example, heteroleptic bismuth thiolate complexes (e.g., BiPh₂L) display strong antibacterial activity but are also non-selectively cytotoxic to mammalian cells, whereas homoleptic complexes (BiL₃) were found to be inactive against both. monash.edu
Comparison of Bismuth Salts: Direct comparisons have shown differences in the toxicity of various bismuth salts. In one study on a cancer cell line, gallic acid showed high toxicity, which was mitigated when combined with bismuth in the form of bismuth subgallate. This suggests that the bismuth ion can form a complex that regulates the permeation of the more toxic component across the cell membrane.
Organic vs. Inorganic Ligands: Studies comparing different bismuth derivatives have found that methylated bismuth (an organometallic form) is more membrane-permeable and exhibits greater cytotoxicity than other derivatives like bismuth citrate or bismuth-glutathione. nih.govresearchgate.net
Nanoparticles: The formulation of bismuth into nanoparticles also affects cytotoxicity. Surface modifications on bismuth nanoparticles can alter their interaction with cells; for instance, amine-terminated nanoparticles were found to be more cytotoxic than polyethylene (B3416737) glycol (PEG) modified nanoparticles. researchgate.net Bismuth nanoparticles were also generally found to be more toxic than most previously reported bismuth compounds. researchgate.net
Advanced Research Applications of Bismuth Iii Salicylate Compounds in Chemical Sciences
Catalytic Applications of Bismuth Complexes
The catalytic utility of bismuth compounds is expanding rapidly, moving beyond simple Lewis acid catalysis to more complex redox and polymerization reactions. rsc.orgnih.gov Their moisture tolerance and "green" credentials make them an attractive alternative to more conventional, and often more toxic, metal catalysts. bohrium.com
Homogeneous and Heterogeneous Catalysis Systems
Bismuth compounds, including bismuth subsalicylate (BiSS), have demonstrated efficacy in both homogeneous and heterogeneous catalytic systems.
In homogeneous catalysis , BiSS has been effectively employed as a low-toxicity catalyst for the ring-opening polymerization (ROP) of cyclic esters like l-lactide. nih.gov This process, often initiated by aliphatic diols, yields α,ω-hydroxy telechelic poly(l-lactide), a biodegradable polymer with significant industrial applications. nih.gov The reaction mechanism involves the interaction of BiSS with the diol initiator, which generates a reactive bismuth alkoxide species. This species then acts as a nucleophile, attacking the carbonyl group of the lactide monomer and initiating polymerization. nih.gov
The field of heterogeneous catalysis using bismuth is also advancing. Researchers have developed heterogeneous bismuth nanocatalysts supported on materials like chitosan (B1678972) for reactions such as the selective hydrogenation of alkenes to alkanes. acs.org While most research has focused on homogeneous systems, the development of robust and recyclable heterogeneous bismuth catalysts is a promising area for creating more sustainable chemical processes. acs.org For instance, bismuth oxide (Bi2O3) has been used for the oxidation of acyloins to diketones. jetir.org
Lewis Acid Catalysis in Organic Synthesis
The Lewis acidic nature of the Bi(III) ion is a cornerstone of its catalytic activity. jetir.org Due to the weak shielding of its 4f-electrons, Bi(III) salts can effectively activate substrates, facilitating a wide range of organic transformations. jetir.org Unlike many traditional Lewis acids, bismuth catalysts are often stable in the presence of water, broadening their applicability. organic-chemistry.org
Bismuth(III) salts, such as bismuth chloride (BiCl₃) and bismuth triflate (Bi(OTf)₃), are potent catalysts for key carbon-carbon bond-forming reactions. bohrium.comjetir.org These include:
Friedel-Crafts Acylations: Catalyzing the acylation of aromatic compounds. jetir.org
Mukaiyama-Aldol Condensations: BiCl₃ efficiently catalyzes the reaction between silyl (B83357) enol ethers and aldehydes. jetir.org
Knoevenagel Condensation: A solvent-free procedure for the condensation of aldehydes or ketones with active methylene (B1212753) compounds is effectively catalyzed by BiCl₃. jetir.org
Diels-Alder Reactions: Bismuth salts serve as mild and effective catalysts for this cycloaddition reaction. bohrium.com
The utility of bismuth as a Lewis acid extends to the protection and deprotection of functional groups and the synthesis of heterocyclic compounds like 1,5-benzodiazepines. bohrium.com Chiral bismuth complexes have also been developed as water-compatible Lewis acids for highly enantioselective reactions, such as the hydroxymethylation of silicon enolates. organic-chemistry.org
Bismuth(III)/Bismuth(V) Redox Catalysis
A frontier in bismuth catalysis is the exploitation of the Bi(III)/Bi(V) redox couple. nih.govnih.gov While historically, organobismuth(V) compounds were used as stoichiometric oxidants, recent breakthroughs have established catalytic cycles that maneuver between these two oxidation states. nih.govacs.orgyoutube.com This emerging field presents an alternative to transition metal-based redox catalysis. nih.gov
The development of a robust ligand scaffold is crucial to stabilize the high-valent Bi(V) species and facilitate the redox cycle. gdch.appyoutube.com A notable application is the catalytic fluorination of aryl boronic esters. nih.govrsc.org The proposed mechanism involves several key steps:
Transmetalation: The Bi(III) catalyst reacts with an aryl boronic ester. nih.govacs.org
Oxidation: The resulting organobismuth(III) species is oxidized by an external oxidant (e.g., a fluorinating agent) to a high-valent Bi(V) intermediate. nih.govacs.org
Reductive Elimination: The Bi(V) intermediate undergoes reductive elimination to form the fluorinated aromatic product and regenerate the Bi(III) catalyst. nih.govacs.org
This Bi(III)/Bi(V) redox platform has demonstrated the potential to enable reactions that are challenging for traditional transition metal catalysts, opening new avenues in synthetic organic chemistry. nih.gov
Development of Novel Antimicrobial Agents and Antimicrobial Resistance Breakers
The antimicrobial properties of bismuth have been recognized for centuries, but modern research is focused on leveraging these properties to combat the growing crisis of antibiotic resistance. nih.govnih.govmdpi.com Bismuth compounds, including bismuth subsalicylate, are being repurposed as adjuvants to existing antibiotics and as templates for novel broad-spectrum antimicrobial agents. nih.govmicro-bites.org
Synergistic Effects with Established Antibiotics against Multidrug-Resistant Strains
A key strategy in overcoming antimicrobial resistance (AMR) is the use of combination therapies where a non-antibiotic compound restores or enhances the efficacy of a conventional antibiotic. nih.gov Bismuth compounds have proven to be highly effective in this role, demonstrating synergistic effects with a wide range of antibiotics against notoriously difficult-to-treat pathogens. nih.govresearchgate.net
| Bismuth Compound | Antibiotic | Resistant Pathogen | Mechanism of Synergy/Key Finding |
| Colloidal Bismuth Subcitrate (CBS) & other Bi(III) compounds | Meropenem (a carbapenem) | Enterobacteriaceae producing New Delhi metallo-β-lactamase 1 (NDM-1) | Bi(III) irreversibly inhibits the MBL enzyme by displacing the essential Zn(II) cofactors, restoring meropenem's efficacy. researchgate.net |
| Bismuth Subsalicylate & other Bismuth drugs | Multiple classes of antibiotics | Pseudomonas aeruginosa (multidrug-resistant) | Bismuth disrupts the bacterium's iron homeostasis, which facilitates the accumulation of antibiotics inside the cell. micro-bites.orgresearchgate.net |
| Bismuth Nitrate (B79036) | Tigecycline (B611373) | Gram-negative bacteria carrying high-level tigecycline resistance genes (tet(X)) | Bismuth effectively suppresses the enzymatic activity of the Tet(X) resistance protein. nih.gov |
| Bismuth-based quadruple therapy | Amoxicillin, Metronidazole (B1676534) | Helicobacter pylori (strains resistant to metronidazole and clarithromycin) | The combination regimen achieves a high eradication rate, overcoming resistance to individual components. nih.gov |
These findings highlight bismuth's potential as a "resistance breaker," capable of reviving last-resort antibiotics whose clinical utility is threatened by acquired resistance mechanisms. nih.govresearchgate.net
Exploration of Bismuth-Ligand Systems for Broad-Spectrum Activity
Beyond their synergistic applications, researchers are designing novel bismuth complexes with intrinsic, broad-spectrum antimicrobial activity. The choice of ligand coordinated to the bismuth(III) center is critical, as it significantly influences the compound's stability, solubility, and biological activity. acs.org
Significant research has been conducted on various bismuth-ligand systems:
Bismuth Thiolates: Heteroleptic organobismuth(III) thiolates have displayed potent antibacterial activity, with evidence suggesting the cell membrane is a primary target. However, the specific ligand environment is crucial, as some complexes show strong activity while others are inactive. acs.org
Bismuth Flavonolates: Both homoleptic and heteroleptic Bi(III) flavonolate complexes have shown activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov
Bismuth Complexes with NSAIDs: Bismuth(III) complexes of non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized and show potential to rival commercially available bismuth drugs in their activity against H. pylori. monash.edu
Bismuth Indolecarboxylates: A series of homoleptic and heteroleptic bismuth(III) indolecarboxylate complexes have demonstrated consistent antibacterial activity against H. pylori. monash.edu
This exploration of diverse bismuth-ligand systems aims to develop new chemical entities that can function as standalone antimicrobial drugs, offering novel mechanisms of action to combat pathogens. nih.govnih.gov
Applications in Advanced Materials Science and Nanotechnology
The unique electronic structure and chemical characteristics of bismuth have positioned its compounds, including bismuth salicylate (B1505791), as a cornerstone for developing sophisticated materials. Researchers are harnessing these properties to create novel functional materials with applications ranging from catalysis to advanced electronics.
Bismuth-based Metal-Organic Frameworks (Bi-MOFs) are a class of crystalline porous materials constructed from bismuth ions or clusters linked by organic ligands. rsc.orgmagtech.com.cn These materials are gaining significant attention due to their high surface area, structural diversity, and stability, making them suitable for applications in catalysis, sensing, and gas separation. rsc.orgrsc.orgscienceopen.com While many Bi-MOFs use carboxylate ligands like trimesic acid (H3BTC), the principles extend to salicylate-derived linkers. rsc.orgscienceopen.com For instance, a Bi-MOF using a ligand similar to salicylate, gallic acid (3,4,5-trihydroxybenzoic acid), has been synthesized and explored for sensor applications. nih.gov
The synthesis of Bi-MOFs can be challenging due to the tendency of Bi(III) ions to hydrolyze in solution, but methods like solvothermal synthesis have proven effective. magtech.com.cn The resulting frameworks often exhibit robust structures with high chemical stability. nih.gov The structure of the active pharmaceutical ingredient, bismuth subsalicylate, has been revealed to be a layered coordination polymer. researchgate.net This layered structure, consisting of bismuth-oxo rods linked by salicylate anions, is essentially a two-dimensional MOF, highlighting the inherent ability of this compound to form organized, functional architectures. researchgate.net These Bi-MOFs have shown promise as catalysts and as materials for the selective adsorption of gases and environmental pollutants like diclofenac (B195802) sodium. rsc.orgnih.gov
The fabrication of bismuth-based nanoparticles (BiNPs) and their composites is a rapidly advancing field, driven by their unique properties and applications in biomedicine and catalysis. rsc.orgrsc.org Bismuth subsalicylate (BSS) nanoparticles, in particular, have been synthesized using various methods, including laser ablation and hydrothermal techniques. researchgate.netaip.orgnih.gov
Pulsed laser ablation of a solid BSS target in a liquid medium like water is a "green" synthesis method that produces quasi-spherical, crystalline nanoparticles without chemical precursors, thus avoiding toxic byproducts. researchgate.netscielo.org.mxyoutube.comyoutube.com This technique allows for control over particle size, which can range from 4 to 60 nm, by adjusting parameters such as laser wavelength and ablation time. researchgate.netnih.govresearchgate.net Hydrothermal synthesis is another common, cost-effective method where precursors like bismuth nitrate are reacted in a sealed, heated vessel to produce nanoparticles of controlled size and shape, such as nanorods. aip.orgresearchgate.netsemanticscholar.orgtuiasi.roresearchgate.net
These BSS nanoparticles have demonstrated significant potential, especially for their antimicrobial properties against various pathogens. researchgate.netnih.govresearchgate.net The high surface-area-to-volume ratio of the nanoparticles enhances their interaction with bacterial cells, leading to improved efficacy compared to the bulk material. researchgate.net Beyond BSS, other bismuth-based nanoparticles and composites, such as those made of bismuth oxide or combined with polymers, are being explored for applications in sensing, photocatalytic degradation of pollutants, and as radiosensitizers in cancer therapy. rsc.orgnih.govnih.gov
Table 1: Synthesis Methods for Bismuth-Based Nanoparticles
| Synthesis Method | Precursor/Target | Particle Characteristics | Key Findings & Applications | Source(s) |
|---|---|---|---|---|
| Pulsed Laser Ablation | Solid Bismuth Subsalicylate (BSS) target in water | Quasi-spherical, crystalline NPs; average size 4-60 nm | "Green" synthesis; size-dependent antimicrobial activity against various bacteria. | researchgate.net, nih.gov, scielo.org.mx |
| Hydrothermal Method | Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | Bismuth Oxide (Bi₂O₃) nanorods; diameter 70-100 nm | Cost-effective; particle size controlled by reaction time; high purity. | aip.org, researchgate.net |
| Solvothermal Method | Bismuth Nitrate in ethylene (B1197577) glycol | Cubic phase Bi₂O₃ NPs; size 13-31 nm | Effective photocatalyst for degradation of organic dyes under visible light. | tuiasi.ro |
| Sol-Gel Method | Not specified | Sub-micron metal oxide particles | Good homogeneity, morphological control, and high purity. | rsc.org |
Bismuth-containing materials exhibit remarkable electronic and optical properties that make them candidates for use in advanced optical and superconducting technologies. Bismuth compounds are known to have a high refractive index and are used in optical fibers and ceramic materials. wikipedia.org Delta-bismuth oxide (δ-Bi₂O₃), for example, is a notable solid electrolyte for oxygen. wikipedia.org Furthermore, bismuth germanate is employed as a scintillator in X-ray and gamma-ray detectors. wikipedia.org
In the field of superconductivity, bismuth is a key component in some of the most significant high-temperature superconductors discovered. Bismuth Strontium Calcium Copper Oxide (BSCCO) is a family of compounds that exhibit superconducting transition temperatures well above that of liquid nitrogen. wikipedia.org Research into bismuthates has also revealed the coexistence of superconductivity with charge-density-waves, providing insights into the broader phenomenon of high-temperature superconductivity. mpg.de
More fundamentally, elemental bismuth itself has been shown to be a superconductor at extremely low temperatures (in the millikelvin range), which challenges conventional theories of superconductivity due to its very low density of mobile electrons. sciencealert.comnih.gov Studies on binary bismuth compounds, such as RbBi₂ and CsBi₂, show that superconductivity emerges from the bismuth pyrochlore (B1171951) lattice and is heavily influenced by relativistic effects. acs.org These findings suggest that the unique electronic properties of bismuth could be leveraged to design new superconducting materials. acs.org
Role in Metal Ion Sequestration and Environmental Applications
The ability of salicylate and related compounds to chelate metals, combined with bismuth's low environmental toxicity, underpins their application in environmental remediation. These materials are being developed to capture and remove harmful metal ions from water sources.
Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups, making them excellent candidates for metal ion sequestration. mdpi.comnih.gov Researchers have successfully synthesized dendrimers functionalized with chelating agents, including salicylate groups, to create "macrochelates." nih.govscispace.com
In a notable study, salicylate chelators were attached to the surface of poly(amidoamine) (PAMAM) and poly(propyleneimine) dendrimers. nih.govscispace.com Spectrophotometric titrations confirmed that these salicylate-functionalized dendrimers are effective at binding ferric iron (Fe³⁺). nih.govscispace.com The numerous chelating groups on the dendrimer's surface allow each macromolecule to bind a large number of metal ions, suggesting their potential as high-capacity sequestering agents. nih.gov While much of the research on dendrimers for metal removal focuses on the chelating ability of the amine and amide groups within PAMAM dendrimers themselves for ions like Pb²⁺, Hg²⁺, and Ni²⁺, the specific functionalization with groups like salicylate can enhance selectivity and binding strength for target metals. mdpi.cominajl.orgnih.govnih.gov
Bismuth-based materials are increasingly recognized for their potential in waste remediation due to their high affinity for various contaminants, low cost, and environmental friendliness. nih.govresearchgate.netacs.org Layered bismuth materials, such as bismuth oxyhydroxides, are particularly promising for sequestering a wide range of anionic contaminants, including chromate, iodate, and even radioactive species found at legacy nuclear sites. researchgate.netacs.org
The development of salicylate-functionalized materials fits directly into this application area. The dendrimers functionalized with salicylate chelators are explicitly proposed for use as metal sequestering agents in waste remediation technologies. nih.govscispace.com These advanced materials could be integrated into filtration systems to capture and remove toxic heavy metals from industrial wastewater. nih.gov Furthermore, various bismuth-based nanomaterials, including oxides and composites, are being investigated as photocatalysts to break down organic pollutants in water under visible light. nih.govresearchgate.netioppublishing.org For instance, a Bi-MOF was shown to be effective in removing the pharmaceutical pollutant diclofenac through both adsorption and subsequent photocatalytic degradation, offering a sustainable and recyclable solution to water treatment. nih.gov
Use in Recording Materials (e.g., Color Developers)
The application of 2-Hydroxybenzoic acid bismuth (3+) salt, also known as bismuth subsalicylate, in the realm of recording materials represents an intersection of its chemical properties with the functional requirements of color development and stabilization technologies. While traditionally recognized for its medicinal uses, the inherent characteristics of bismuth and salicylic (B10762653) acid moieties suggest potential utility in advanced material science, particularly in thermal recording papers.
Research into alternatives for common developers, such as the now-restricted bisphenol A (BPA), has opened avenues for exploring various chemical compounds, including metal salts of organic acids. In this context, bismuth salts of salicylic acid derivatives present several features that make them candidates for investigation as color developers or co-developers in thermal recording systems. A key aspect is their ability to form stable complexes. The interaction between the bismuth cation (Bi³⁺) and the salicylate ligand can facilitate the stabilization of the colored form of the leuco dye, a critical function for ensuring the longevity of the printed image.
While direct, extensive research detailing the performance of this compound as a primary color developer in commercially available thermal papers is not widely published, its potential can be inferred from related studies and patent literature concerning metal-containing compounds in recording materials. For instance, patents discussing color-stable compositions have included a range of bismuth salts, such as bismuth subsalicylate, for their role in maintaining color integrity over time. google.com This suggests a capacity to prevent the degradation or fading of the developed color, a desirable attribute in any recording medium.
The synthesis of bismuth subsalicylate, as detailed in various chemical patents, involves the reaction of bismuth oxide with salicylic acid. google.com This process yields a compound with specific physical and chemical properties that could be tailored for incorporation into the coating of thermal papers. The particle size and distribution of the developer are critical parameters that affect the sensitivity and resolution of the thermal printing process.
The following table outlines the key components involved in the potential application of this compound in recording materials, based on the principles of thermal paper chemistry.
| Component | Chemical Name/Type | Function in Thermal Paper |
| Developer Candidate | This compound | Potential color developer or co-developer; stabilizes the colored dye |
| Color Former | Leuco Dye (e.g., fluoran (B1223164) derivatives) | Colorless precursor that develops color upon reaction |
| Sensitizer | Low melting point organic compounds | Reduces the melting point of the developer and dye, enhancing reaction |
| Substrate | Paper | Base material for coating |
It is important to note that the development of new color developers for thermal paper is an ongoing area of research. The exploration of bismuth compounds like this compound is driven by the need for effective, safe, and environmentally benign alternatives to traditional developers. Further research would be required to fully characterize its performance in terms of image density, stability against light and heat, and interaction with other components of the thermal coating.
Advanced Theoretical and Computational Studies of Bismuth Iii Salicylate Systems
Quantum-Chemical Calculations for Electronic Structure and Bonding
The electronic structure and the nature of the bonding between the bismuth cation and the salicylate (B1505791) ligand are fundamental to understanding the compound's stability and reactivity.
Density Functional Theory (DFT) has been a primary tool for investigating bismuth-salicylate systems. These studies are crucial for understanding the initiation mechanism in catalytic processes, such as the ring-opening polymerization (ROP) of lactide, where bismuth subsalicylate acts as a catalyst. researchgate.net DFT calculations help in proposing initiation mechanisms by modeling the interaction between the catalyst and initiators like aliphatic diols. researchgate.net For instance, a proposed mechanism involves the interaction of bismuth subsalicylate with a diol, leading to the formation of a bismuth alkoxide (Bi-OROH), which then acts as the nucleophilic species. researchgate.net
The crystal structure of bismuth subsalicylate reveals a complex polymer where Bi³⁺ cations are bridged by O²⁻ anions to form bismuth-oxo rods. nih.gov Salicylate anions then coordinate to these inorganic rods. nih.gov Computational models aim to reproduce and explain the stability of these structures, including the crucial Bi-O bond lengths and coordination geometries. Early computational work on Bi(III) ions highlighted the significant challenges in their theoretical treatment, owing to the importance of both relativistic effects and electron correlation. rsc.org
The stability and properties of bismuth complexes are highly dependent on the ligands. The chelation provided by ligands plays a crucial role in the thermodynamic stability of the complex in physiological media. nih.gov Computational studies can quantify these interactions, providing data on binding energies and bond characteristics.
Table 1: Representative Data from Computational Studies on Bismuth Complexes Note: This table presents typical values and parameters investigated in computational studies of bismuth complexes. Specific values for bismuth salicylate may vary based on the exact model and computational method used.
| Parameter | Typical Value / Description | Significance | Reference |
|---|---|---|---|
| Bi-O Bond Length (Salicylate) | ~2.41 Å (in solution for Bi-O) | Indicates the strength and nature of the coordination bond between bismuth and the oxygen atoms of the salicylate ligand. | rsc.org |
| Binding Energy | -6.7 to -8.1 kcal/mol (for Bi complexes) | Quantifies the stability of the bismuth-ligand interaction; stronger binding is indicated by more negative values. | mdpi.com |
| HOMO-LUMO Gap | 3.1–3.8 eV (for Bi complexes) | Represents the energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating the chemical reactivity and kinetic stability of the complex. | mdpi.com |
The interaction between the orbitals of the bismuth ion and the salicylate ligand determines the electronic properties of the complex. Bismuth, as a heavy element, possesses a stereochemically active 6s² lone pair of electrons, which can influence the geometry and reactivity of its complexes. nih.gov The mixing of bismuth's p-orbitals with the π-system of the ligand is a key factor. researchgate.net
However, studies on some bismuth halide-based coordination complexes have shown that the electronic states of the inorganic (bismuth) and organic (ligand) components may not significantly mix. nih.gov This suggests that in certain cases, the electronic transitions observed are localized on either the metal or the ligand. For bismuth(III) complexes, absorption spectra are often characterized by transitions from the 6s² ground state to the 6s¹6p¹ excited state. rsc.org
Computational methods like Time-Dependent DFT (TD-DFT) and more advanced techniques such as the Complete Active Space Self-Consistent Field (CASSCF) method followed by N-Electron Valence State Perturbation Theory (NEVPT2) are used to accurately predict these electronic states and absorption spectra. rsc.org These calculations reveal that accurately modeling the electronic spectra of Bi(III) compounds can be challenging, requiring methods that can handle both electron correlation and relativistic effects. rsc.org
Computational Modeling of Reaction Pathways and Catalytic Cycles
Bismuth compounds, including bismuth salicylate, are known catalysts for various organic reactions. mdpi.comnyu.edu Computational modeling is essential for mapping out the step-by-step mechanisms of these reactions.
Bismuth's diverse oxidation states allow it to participate in various catalytic cycles. mdpi.com Computational studies provide detailed mechanistic insights into these processes. For example, in the ROP of L-lactide catalyzed by bismuth subsalicylate, DFT studies propose that the reaction is initiated by the formation of a bismuth alkoxide intermediate. researchgate.net This species then acts as a nucleophile, attacking the carbonyl group of the lactide monomer, which leads to the ring-opening and polymer chain growth. researchgate.net
Bismuth-based catalysts are also used in photocatalytic organic reactions, where they can facilitate C-H oxidation and coupling reactions under mild conditions. mdpi.com Computational models help elucidate the roles of photogenerated electron-hole pairs and ligand-to-metal charge transfer (LMCT) processes in these catalytic cycles. mdpi.com
A key strength of computational chemistry is its ability to identify and characterize transient species like reaction intermediates and transition states, which are often too short-lived to be observed experimentally. By calculating the potential energy surface of a reaction, researchers can map out the entire reaction pathway.
For the bismuth-catalyzed ROP of L-lactide, a kinetic study combined with DFT calculations allowed for the determination of rate constants and the activation energy (Ea) of the reaction. researchgate.net This approach validates the proposed mechanism by comparing calculated energy barriers with experimental kinetic data. The prediction of these high-energy states is crucial for understanding what factors control the reaction rate and selectivity. Advanced computational models can also be used to predict the outcomes of reactions involving multiple catalytic species. nih.gov
Table 2: Example of Predicted Species in a Bismuth-Catalyzed Reaction Pathway Note: This table is a generalized representation based on the type of information derived from computational studies of catalysis, such as the ROP of L-lactide.
| Reaction Step | Predicted Species | Calculated Activation Energy (Ea) | Significance | Reference |
|---|---|---|---|---|
| Initiation | Bismuth Alkoxide Intermediate [Bi-OROH] | Calculable via DFT | The active nucleophilic species that starts the polymerization chain. | researchgate.net |
| Propagation | Transition State for Monomer Insertion | Calculable via DFT | The energy barrier for this step determines the overall rate of the polymerization reaction. | researchgate.net |
Prediction of Metal-Ligand Binding Affinities and Selectivity
Predicting how strongly a metal ion will bind to a specific ligand is a central goal in coordination chemistry and drug design. nih.gov Computational methods offer a way to screen potential ligands and predict their binding affinities before undertaking expensive synthesis and experimental testing.
While traditional molecular modeling can provide insights, it can be computationally expensive for screening large numbers of potential ligands. nih.govresearchgate.net To address this, machine learning frameworks are being developed to predict metal-ligand binding affinities (often expressed as the logarithm of the stability constant, logK) based on molecular, metallic, and solvent features. nih.govresearchgate.net Although developed for other metals like lanthanides, these data-driven approaches represent a promising future direction for rapidly screening and designing new ligands for bismuth with high affinity and selectivity. nih.govresearchgate.net However, challenges in accurately predicting binding affinities remain, especially when unanticipated binding modes or conformational changes in the complex occur. nih.gov
Table 3: Factors Influencing Predicted Bismuth-Ligand Binding Affinity
| Factor | Description | Computational Approach | Reference |
|---|---|---|---|
| Ligand Electronic Properties | The presence of electron-donating or electron-withdrawing groups on the salicylate ring can modulate the electronic environment of the bismuth center. | DFT, Molecular Docking | mdpi.com |
| Chelation | The bidentate coordination of the salicylate ligand (via carboxylate and hydroxyl groups) provides enhanced thermodynamic stability. | DFT, Molecular Dynamics | nih.gov |
| Intrinsic Bond Strength | The inherent strength of the Bi-O covalent/ionic interaction, separate from geometric factors. | Energy Decomposition Analysis (EDA) | researchgate.net |
| Deformation Energy | The energy required to change the geometry of both the bismuth coordination sphere and the free ligand to that found in the final complex. | Energy Decomposition Analysis (EDA) | researchgate.net |
Elucidating Selectivity in Complexation with Different Ligands
The selectivity of the bismuth(III) ion for the salicylate ligand over other potential coordinating species in a complex biological or environmental milieu is a critical aspect of its chemical behavior. Computational studies help to unravel the factors governing this selectivity, which is rooted in the electronic properties of both the metal ion and the ligand, as well as steric and environmental factors.
Research indicates that the biological activity of bismuth-containing compounds is intricately linked to the type of ligand and the geometry of the resulting complex. unideb.hu This underscores the importance of understanding the preferential binding of bismuth(III). The salicylate anion (2-hydroxybenzoate) is a bidentate ligand, capable of forming a stable five-membered chelate ring with the Bi(III) ion through the carboxylate oxygen and the phenolic oxygen atoms. mdpi.com This chelation is a significant driving force for the formation of bismuth salicylate complexes.
Computational models can predict how ligands will interact with different drug targets, facilitating the design of more effective compounds. unideb.hu For instance, DFT calculations can be employed to compare the binding energies of Bi(III) with salicylate against other biologically relevant ligands, such as amino acids, thiols, or other carboxylates. These calculations often reveal that the combination of a "hard" carboxylate oxygen and a borderline "soft" phenolic oxygen in salicylate provides a favorable coordination environment for the borderline Bi(III) ion.
Studies on bismuth complexes with various donor ligands have shown that Bi(III) has a high affinity for ligands containing oxygen and nitrogen donor atoms. researchgate.net However, it also forms stable complexes with sulfur-containing ligands. The thermodynamic stability of Bi–S bonds is generally greater than that of Bi–O bonds. researchgate.net This suggests that in environments containing thiol-containing biomolecules like cysteine, there could be a competitive displacement of the salicylate ligand. unideb.hu Electrochemical and spectroscopic studies have indeed shown that Bi(III) can be displaced from its initial complex to bind to cysteine, highlighting the kinetic and thermodynamic factors at play. unideb.hu
The table below illustrates a conceptual comparison of binding energies for Bi(III) with different types of ligands, as could be determined by DFT calculations. Such data is crucial for predicting the behavior of bismuth salicylate in a complex chemical environment.
| Ligand Type | Example Ligand | Conceptual Relative Binding Energy (kcal/mol) | Key Interaction Features |
| Salicylate | 2-Hydroxybenzoate | -100 (Reference) | Bidentate chelation (carboxylate and phenolic oxygen) |
| Simple Carboxylate | Acetate | -60 | Monodentate or bridging coordination |
| Amino Acid | Cysteine | -120 | Strong Bi-S bond, potential for bidentate N,O or S,O chelation |
| Dicarboxylate | Citrate (B86180) | -110 | Multidentate chelation, formation of stable polynuclear complexes |
| Nitrogen Heterocycle | Pyridine | -40 | Monodentate N-coordination |
Note: The values in this table are illustrative and intended to represent the relative strengths of interaction based on known principles of coordination chemistry. Actual values would be derived from specific computational studies.
Quantitative Assessment of Chelate Stability
The therapeutic efficacy and persistence of a bismuth salicylate complex are directly related to its stability. Chelate stability is a thermodynamic concept, quantified by the formation or stability constant (K_f), which represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligand(s) in solution. A higher K_f value indicates a more stable complex.
The stability of metal chelates is typically assessed using experimental techniques such as potentiometric titration or spectrophotometry, often complemented by computational calculations to determine the Gibbs free energy of formation (ΔG). ijsr.netscribd.com While extensive databases of stability constants exist for many metal-ligand systems, specific and comprehensive data for bismuth(III)-salicylate complexes remain relatively sparse in publicly accessible literature. wordpress.com
The stability of a chelate is influenced by several factors, including:
The nature of the metal ion: The charge, size, and electron configuration of Bi(III) make it a favorable cation for chelation.
The nature of the ligand: Salicylate's ability to form a five-membered ring is a key stabilizing factor. The pKa values of the ligand's functional groups are also crucial.
The chelate effect: The formation of a chelate ring results in a significant increase in stability (a more positive entropy change) compared to the coordination of analogous monodentate ligands.
The number and size of chelate rings: Generally, five- or six-membered chelate rings are the most stable.
The table below provides an example of how stability constants for a series of metal-salicylate complexes might be presented. Acquiring such data for Bi(III) through rigorous experimental and computational work is a key area for future research.
| Metal Ion | Log K_f1 (1:1 Complex) | Log β_2 (1:2 Complex) | Experimental Method |
| Fe(III) | ~16.5 | ~29.5 | Spectrophotometry |
| Al(III) | ~13.0 | ~23.5 | Potentiometry |
| Cu(II) | ~10.6 | ~18.5 | Potentiometry |
| Bi(III) | (Data Needed) | (Data Needed) | (Proposed: Potentiometry/Spectrophotometry) |
Note: The stability constants for Fe(III), Al(III), and Cu(II) are representative values from the literature to illustrate the format and typical magnitudes. Data for Bi(III) is required for a complete comparison.
Computational chemistry offers a pathway to estimate these thermodynamic parameters. By calculating the Gibbs free energy change for the complexation reaction, the stability constant can be predicted using the relationship ΔG° = -RT ln(K_f). nih.gov Such calculations can also be extended to evaluate the kinetic stability of the complex, which refers to its liability or inertness towards ligand exchange reactions. For therapeutic applications, a complex should ideally be thermodynamically stable and kinetically inert enough to reach its target site before dissociating. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 2-hydroxybenzoic acid bismuth (3+) salt, and how do reaction conditions influence yield and purity?
- The compound is synthesized via controlled hydrolysis of bismuth salts (e.g., Bi(NO₃)₃) with salicylic acid under alkaline conditions. Excess base ensures the formation of the basic salt structure (BiO)(C₇H₅O₃) . Key parameters include pH (optimized at 8–9), temperature (60–80°C), and stoichiometric ratios. Impurities like unreacted Bi³⁺ or residual salicylate are minimized through repeated washing with ethanol and water .
Q. What analytical methods are recommended for characterizing the compound’s structural integrity?
- FTIR : Confirms the presence of salicylate ligands via O–H stretching (3200–3500 cm⁻¹) and carboxylate C=O bonds (1650–1700 cm⁻¹) .
- XRD : Validates crystallinity and matches against reference patterns (ICDD PDF-4+ database) to detect polymorphic impurities .
- TGA : Assesses thermal stability; decomposition begins at ~250°C, releasing CO₂ and forming Bi₂O₃ residues .
Q. How can researchers ensure batch-to-batch consistency in purity for pharmacological studies?
- USP standards require:
- Bismuth content : 56.0–59.4% (gravimetric analysis via precipitation as Bi₂S₃) .
- Total salicylates : 36.5–39.3% (UV-Vis quantification at 295 nm after acid hydrolysis) .
- Impurities : Chloride (<0.035%), sulfate (undetectable), and heavy metals (e.g., Pb, Cu) via ion chromatography .
Advanced Research Questions
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?
- Light exposure : Accelerates photolytic degradation, forming salicylic acid and BiOCl (confirmed by XRD) .
- Humidity : Hydrolysis at >70% RH generates Bi(OH)₃ and free salicylate, detectable via pH drift and HPLC .
- Thermal stress : Above 250°C, decomposition yields Bi₂O₃ and CO₂, validated by TGA-MS .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Dose-dependent effects : Low doses (50–100 mg/kg) show antidiarrheal activity, while high doses (>200 mg/kg) may induce nephrotoxicity due to Bi accumulation .
- pH-dependent solubility : Dissolution in gastric acid (pH 1–2) releases bioactive Bi³⁺ ions, but precipitation at intestinal pH (6–7) limits systemic absorption .
- Controlled studies : Use standardized in vitro models (e.g., Caco-2 cells) with matched pH gradients to replicate gastrointestinal conditions .
Q. How can synthesis routes be optimized to enhance catalytic or biomedical performance?
- Nanoparticle synthesis : Microemulsion methods produce sub-100 nm particles with higher surface area, improving antimicrobial efficacy (e.g., against H. pylori) .
- Ligand modification : Coating with polyethylene glycol (PEG) reduces aggregation and enhances colloidal stability in physiological media .
- Controlled experiments : DOE (Design of Experiments) to optimize reaction time, surfactant concentration, and Bi³⁺:salicylate ratios .
Methodological Considerations
Table 1: Critical Parameters for Synthesis and Analysis
| Parameter | Optimal Range | Method | Reference |
|---|---|---|---|
| pH | 8–9 | Potentiometric titration | |
| Temperature | 60–80°C | Reflux apparatus | |
| Bi Assay | 56.0–59.4% | Gravimetric (Bi₂S₃) | |
| Salicylate Assay | 36.5–39.3% | UV-Vis (295 nm) | |
| Purity Validation | Chloride <0.035% | Ion chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
